Product packaging for Dimidazon(Cat. No.:CAS No. 3295-78-1)

Dimidazon

Cat. No.: B1332498
CAS No.: 3295-78-1
M. Wt: 232.23 g/mol
InChI Key: NEFZKJCNHBXWLP-UHFFFAOYSA-N
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Description

Dimidazon (CAS 3295-78-1), with the IUPAC name 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one, is a solid pyridazinone herbicide previously used for selective, contact control of a wide variety of common weeds, including nettles, docks, and morning glory, in crops such as sugarbeet and maize . Its primary mode of action is the inhibition of photosystem II, a critical component of the photosynthetic process in plants . As an obsolete herbicide that is no longer approved for agricultural use, this compound is now of significant value for environmental and agrochemical research . Researchers utilize this compound as a reference standard in studies focusing on the environmental fate and behavior of pesticides, as well as in investigations concerning the mechanisms and evolution of herbicide resistance in weeds. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other personal use. Appropriate safety precautions should be followed; safety data indicates it may cause skin and eye irritation and could cause an allergic skin reaction .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3 B1332498 Dimidazon CAS No. 3295-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethoxy-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFZKJCNHBXWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074998
Record name Dimidazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660275
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3295-78-1
Record name Dimidazon [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimidazon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMIDAZON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AM45V743J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dimidazon mechanism of action in plants

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dimidazon (Clomazone) in Plants

Disclaimer: The term "this compound" is not commonly found in scientific literature. It is highly probable that this is a typographical error for Dimethazone, the alternative name for the herbicide Clomazone . This document will, therefore, focus on the well-documented mechanism of action of Clomazone.

Executive Summary

Clomazone is a selective, pre-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in various crops.[1][2][3] Belonging to the isoxazolidinone class of chemicals, its mode of action is the disruption of essential pigment biosynthesis, leading to a characteristic bleaching or whitening of susceptible plant foliage.[1][4][5] This guide provides a detailed examination of the molecular and biochemical mechanisms underlying Clomazone's herbicidal activity, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

Clomazone is a pro-herbicide, meaning the parent molecule is not the primary active compound.[6] Upon absorption by the plant, primarily through the roots and emerging shoots, Clomazone is metabolized into its active form, 5-ketoclomazone.[6][7]

The primary molecular target of 5-ketoclomazone is the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DOXP synthase or DXS) .[6][7][8] This enzyme catalyzes the first committed step in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoids in plant chloroplasts.[6][7] The inhibition of this rate-limiting enzyme creates a metabolic blockade, preventing the synthesis of essential downstream products.[6]

The cascade of events following DOXP synthase inhibition is as follows:

  • Isoprenoid Depletion: The blockade of the MEP pathway leads to a severe deficiency in isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[5]

  • Carotenoid Synthesis Inhibition: These isoprenoid units are the fundamental building blocks for carotenoids.[7] The absence of these precursors halts carotenoid biosynthesis.[1][2][4][7]

  • Chlorophyll Photo-oxidation: Carotenoids play a critical photoprotective role in the photosynthetic apparatus by quenching triplet chlorophyll and scavenging reactive oxygen species (ROS).[1][9] Without carotenoids, chlorophyll is rapidly destroyed by light energy in a process known as photo-oxidation.[1][6] This leads to the characteristic bleaching symptoms.[5][6]

  • Photosynthesis Disruption and Death: The destruction of chlorophyll and the disruption of the photosynthetic machinery halt the plant's ability to produce energy, ultimately leading to necrosis and death.[4][9]

The selectivity of Clomazone in certain crops, such as soybeans, is attributed to their ability to rapidly metabolize the herbicide into non-toxic compounds before it can cause significant damage.[2][6]

Signaling Pathway and Metabolic Impact

The following diagram illustrates the MEP pathway and the specific point of inhibition by Clomazone's active metabolite.

MEP_Pathway_Inhibition cluster_effect Effect of Inhibition Pyruvate Pyruvate DOXP_Synthase DOXP Synthase (DXS) (Target Enzyme) Pyruvate->DOXP_Synthase GAP Glyceraldehyde-3-P GAP->DOXP_Synthase DOXP 1-deoxy-D-xylulose 5-P (DOXP) DOXP_Synthase->DOXP Bleaching Photo-oxidation (Bleaching) DOXP_Synthase->Bleaching Leads to MEP_Pathway Downstream MEP Pathway Enzymes DOXP->MEP_Pathway Isoprenoids Isoprenoid Precursors (IPP, DMAPP) MEP_Pathway->Isoprenoids Carotenoids Carotenoids Isoprenoids->Carotenoids Chlorophyll Chlorophyll Isoprenoids->Chlorophyll Phytol Tail Carotenoids->Chlorophyll Protects Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Clomazone Clomazone (Pro-herbicide) Keto_Clomazone 5-Ketoclomazone (Active Herbicide) Clomazone->Keto_Clomazone Metabolism in Plant Keto_Clomazone->DOXP_Synthase INHIBITION

Caption: Mechanism of Clomazone action via inhibition of DOXP Synthase.

Quantitative Data

The herbicidal efficacy of Clomazone is quantified by measuring its impact on pigment concentration and enzyme activity.

ParameterSpeciesValue/EffectReference
Carotenoid Content Wheat (Triticum aestivum)>50% reduction[10]
Chlorophyll Content Wheat (Triticum aestivum)~70% reduction[10]
Enzyme Inhibition Escherichia coli DOXP Synthase (EcDXPS)Uncompetitive inhibition (vs. pyruvate)[8]
Enzyme Inhibition Escherichia coli DOXP Synthase (EcDXPS)Mixed-type inhibition (vs. GAP)[8]
Mitochondrial Respiration Rat Liver MitochondriaInhibition of state 3 respiration at 50-200 µM[11]

Note: Specific IC50 values for plant-derived DOXP synthase are not consistently reported in the surveyed literature, but inhibition by the 5-keto metabolite is well-established.[12] The data from E. coli and rat mitochondria provide context for the compound's biological activity.

Experimental Protocols

Protocol: In Vitro Inhibition of DOXP Synthase

This protocol outlines a method to measure the inhibition of DOXP synthase by 5-ketoclomazone.

  • Enzyme Preparation:

    • Express and purify recombinant DOXP synthase from a suitable source (e.g., Arabidopsis thaliana, Escherichia coli) using standard molecular biology techniques (e.g., His-tag affinity chromatography).

    • Determine the protein concentration using a Bradford or BCA assay.

  • Assay Buffer Preparation:

    • Prepare a suitable buffer, such as 100 mM Tris-HCl (pH 8.0), containing 10 mM MgCl₂, 1 mM thiamine diphosphate (ThDP), and 2 mM dithiothreitol (DTT).

  • Inhibitor and Substrate Preparation:

    • Prepare a stock solution of 5-ketoclomazone in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare stock solutions of the substrates: sodium pyruvate and D-glyceraldehyde 3-phosphate (GAP).

  • Enzyme Assay:

    • The assay measures the consumption of pyruvate, which can be coupled to the oxidation of NADH using lactate dehydrogenase (LDH).

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay buffer

      • NADH (final concentration ~0.2 mM)

      • Coupling enzyme (LDH)

      • Varying concentrations of 5-ketoclomazone (or DMSO for control)

      • Purified DOXP synthase enzyme

    • Incubate for 5-10 minutes at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrates (pyruvate and GAP).

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the DOXP synthase activity.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol: Quantification of Plant Pigments Post-Treatment

This protocol describes the extraction and spectrophotometric quantification of chlorophyll and carotenoids from plant tissue.

  • Plant Treatment:

    • Grow susceptible plants (e.g., barley, velvetleaf) in a controlled environment.

    • Apply Clomazone at various concentrations as a pre-emergence soil drench.

    • Harvest leaf tissue from treated and control plants after a set period (e.g., 7-14 days), when bleaching symptoms are visible.

  • Pigment Extraction:

    • Record the fresh weight of a leaf sample (e.g., 100 mg).

    • Homogenize the tissue in 100% acetone or 80% acetone in water using a mortar and pestle or a tissue homogenizer. Protect the sample from light to prevent pigment degradation.

    • Transfer the homogenate to a centrifuge tube and centrifuge at ~5,000 x g for 10 minutes to pellet cell debris.

    • Carefully collect the supernatant containing the pigments.

  • Spectrophotometric Analysis:

    • Measure the absorbance of the supernatant at three wavelengths: 470 nm, 645 nm, and 663 nm, using the extraction solvent as a blank.

    • Calculate the concentrations of Chlorophyll a, Chlorophyll b, and total Carotenoids using the Lichtenthaler equations:

      • Chlorophyll a (µg/mL) = 12.21 * (A₆₆₃) - 2.81 * (A₆₄₅)

      • Chlorophyll b (µg/mL) = 20.13 * (A₆₄₅) - 5.03 * (A₆₆₃)

      • Total Carotenoids (µg/mL) = [1000 * (A₄₇₀) - 3.27 * (Chl a) - 104 * (Chl b)] / 229

  • Data Analysis:

    • Normalize the pigment concentrations to the fresh weight of the tissue (e.g., µg/g FW).

    • Compare the pigment levels in treated plants to the untreated controls to determine the percentage of reduction.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the herbicidal mechanism of Clomazone.

Experimental_Workflow cluster_biochem Biochemical Analysis start Start treatment Plant Treatment (e.g., soil drench with Clomazone) start->treatment phenotype Phenotypic Observation (e.g., measure bleaching, growth inhibition) treatment->phenotype pigment Pigment Quantification (Spectrophotometry) phenotype->pigment enzyme Enzyme Activity Assay (In Vitro DOXP Synthase Assay) phenotype->enzyme analysis Data Analysis (Calculate % reduction, IC50 values) pigment->analysis enzyme->analysis conclusion Conclusion on Mechanism of Action analysis->conclusion end End conclusion->end

References

Dimidazon Herbicide: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Dimidazon

The following tables summarize the available chemical identification and physicochemical data for this compound.

Chemical Identification
PropertyValueSource
Preferred Identification Name (PIN) 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one[1][2]
IUPAC Name 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one[1][2]
CAS Name 4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone[1][2]
CAS Registry Number 3295-78-1[1][2][3]
Chemical Formula C₁₂H₁₂N₂O₃[1][2]
Molecular Mass 232.24 g/mol [1][2][3]
Canonical SMILES COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC[1]
InChI InChI=1S/C12H12N2O3/c1-16-10-8-13-14(12(15)11(10)17-2)9-6-4-3-5-7-9/h3-8H,1-2H3[1][2]
InChIKey NEFZKJCNHBXWLP-UHFFFAOYSA-N[1][2]
Physicochemical Data
PropertyValueSource
Physical State Solid[1][2]
Density 1.2 g/mL[1]
Melting Point Not available
Boiling Point Not available
Water Solubility Not available
Vapor Pressure Not available
Octanol-Water Partition Coefficient (Log P) Not available

Experimental Protocols for Determining Physicochemical Properties

The determination of physicochemical properties of herbicides is crucial for assessing their environmental fate and potential biological activity. The following are detailed methodologies for key experiments, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.[4]

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[5][6]

  • Capillary Method: A small amount of the finely powdered solid substance is packed into a capillary tube. The tube is then heated in a controlled manner in a liquid bath or a metal block apparatus.[7][8][9] The temperatures at which melting begins and is complete are recorded.

  • Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference material as a function of temperature. An endothermic peak indicates melting, and the peak temperature is taken as the melting point.[7][8]

Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

  • Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.

  • Dynamic Method: The boiling point is determined by measuring the temperature at which the substance's vapor pressure equals a specific applied pressure.[12][13]

  • Distillation Method: For substances that can be distilled without decomposition, the boiling point is determined during distillation by measuring the temperature of the vapor that is in equilibrium with the boiling liquid.[12]

Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[14][15]

  • Flask Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for solubilities above 10 mg/L.[16]

  • Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is suitable for substances with low water solubility.[16]

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.[17][18]

  • Dynamic Method (Cottrell's Method): This method involves measuring the boiling temperatures of the substance at different pressures.[13][19]

  • Static Method: The substance is placed in a sealed container with a pressure measuring device, and the pressure is measured at thermal equilibrium.[19]

  • Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.[13][19]

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The n-octanol/water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[20][21]

  • Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is reached. The concentrations of the substance in both phases are then measured to calculate the partition coefficient. This method is suitable for log Pow values between -2 and 4.[20][21][22]

  • HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient by correlating the retention time of the substance on a reverse-phase column with the known log Pow values of reference compounds. It is suitable for log Pow values between 0 and 6.[20][21][22]

  • Slow-Stirring Method (OECD 123): This method is designed for highly lipophilic substances (log Pow up to 8.2). The two phases are gently stirred to avoid the formation of microdroplets, allowing for a more accurate determination of the partition coefficient for these compounds.[20][23]

Mechanism of Action: Inhibition of Photosystem II

This compound, like other pyridazinone herbicides, exerts its phytotoxic effects by inhibiting photosynthesis.[1][2][24] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

The primary function of PSII is to use light energy to split water molecules, releasing electrons, protons, and oxygen. These electrons are then passed along an electron transport chain. This compound disrupts this process by binding to the D1 protein within the PSII complex.[24][25][26] This binding event blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[1] The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential for carbon fixation and plant growth.[26] The blockage also leads to the formation of reactive oxygen species, which cause rapid cellular damage, leading to the characteristic symptoms of chlorosis and necrosis observed in susceptible plants.[24][25]

Signaling Pathway Diagram

Photosystem_II_Inhibition cluster_PSII Photosystem II (in Thylakoid Membrane) P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Primary Quinone) Pheo->QA e- QB_site QB Site on D1 Protein QA->QB_site e- Plastoquinone Plastoquinone Pool QB_site->Plastoquinone e- (Normal Flow) Light Light Energy (Photon) Light->P680 This compound This compound (Pyridazinone Herbicide) This compound->QB_site Binds and Blocks Electron Transfer

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Workflow for Herbicide Screening

The process of identifying and characterizing new herbicidal compounds often follows a structured workflow.

Herbicide_Screening_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Primary Screening cluster_Characterization Physicochemical Characterization cluster_Development Lead Optimization & Development Compound_Synthesis Compound Synthesis (e.g., Pyridazinone derivatives) In_vitro_Assay In vitro Assay (e.g., Photosystem II inhibition) Compound_Synthesis->In_vitro_Assay Whole_Plant_Screening Whole Plant Screening (Greenhouse trials) In_vitro_Assay->Whole_Plant_Screening PhysChem_Properties Determination of Physicochemical Properties (OECD Guidelines) Whole_Plant_Screening->PhysChem_Properties Active Compounds Tox_Studies Toxicology & Environmental Fate Studies PhysChem_Properties->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation

Caption: A generalized workflow for herbicide discovery and development.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Dimidazon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and mechanism of action of Dimidazon. The information is intended for researchers, scientists, and professionals involved in drug development and herbicide research.

Introduction to this compound

This compound is a chemical compound belonging to the pyridazinone class of herbicides.[1] Its primary mode of action is the inhibition of photosynthesis in target plant species.[1] Chemically, it is known by its IUPAC name, 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one.[1] Understanding the synthesis and chemical properties of this compound is crucial for the development of new herbicidal agents and for studying its environmental impact and metabolic pathways.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of a central pyridazinone ring substituted with two methoxy groups and a phenyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one[1]
CAS Number 3295-78-1[1]
Chemical Formula C₁₂H₁₂N₂O₃[1]
Molecular Weight 232.24 g/mol [1]
Physical State Solid[1]
Canonical SMILES COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)OC[1]
InChIKey NEFZKJCNHBXWLP-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of pyridazinone derivatives often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible and efficient synthetic route is the reaction of dimethoxymaleic anhydride with phenylhydrazine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A Dimethoxymaleic Anhydride C Condensation/ Cyclization A->C B Phenylhydrazine B->C D This compound C->D

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one

This protocol is a representative procedure based on established methods for the synthesis of pyridazinone derivatives.[2][3]

Materials:

  • Dimethoxymaleic anhydride

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Recrystallization setup

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethoxymaleic anhydride (1 equivalent) in glacial acetic acid (10 volumes).

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation of Crude Product: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as ethanol to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (NMR, IR, and MS).

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data from these analyses are summarized below.

Table 2: Expected ¹H and ¹³C NMR Spectral Data for this compound

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0Singlet6H2 x -OCH₃
~ 7.2 - 7.6Multiplet5HPhenyl-H
~ 7.8Singlet1HC₆-H
¹³C NMR Chemical Shift (δ, ppm)Assignment
~ 55 - 602 x -OCH₃
~ 120 - 130Phenyl-C
~ 135 - 145C₄, C₅, C₆
~ 160C=O

Table 3: Expected Infrared (IR) and Mass Spectrometry (MS) Data for this compound

Spectroscopic Technique Characteristic Peaks
IR (cm⁻¹) ~ 3050-3100 (Aromatic C-H stretch)~ 2850-2950 (Aliphatic C-H stretch)~ 1650-1670 (C=O stretch, amide)~ 1500-1600 (C=C stretch, aromatic)~ 1050-1250 (C-O stretch, ether)
MS (m/z) 232 [M]⁺ (Molecular ion peak)Fragments corresponding to the loss of -OCH₃, C₆H₅, and other stable fragments.

Mechanism of Action: Inhibition of Photosystem II

This compound acts as a herbicide by inhibiting Photosystem II (PSII) in the chloroplasts of plants.[1] Specifically, it disrupts the photosynthetic electron transport chain.

This compound binds to the Q\₀B-binding site on the D1 protein of the PSII reaction center. This binding site is normally occupied by plastoquinone (PQ), which is a mobile electron carrier. By competitively inhibiting the binding of plastoquinone, this compound blocks the electron flow from the primary quinone acceptor (Q\₀A) to the secondary quinone acceptor (Q\₀B). This interruption of the electron transport chain leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and ultimately cell death.[2][4]

Photosystem_II_Inhibition cluster_thylakoid Thylakoid Membrane cluster_psii Photosystem II (PSII) cluster_etc Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- Cytb6f Cytochrome b6f QB->Cytb6f e- (as PQH2) PC Plastocyanin Cytb6f->PC e- PSI Photosystem I PC->PSI e- This compound This compound This compound->QB Binds and Inhibits

Caption: Inhibition of the photosynthetic electron transport chain by this compound.

References

In-depth Technical Guide: Environmental Fate and Degradation of Dimidazon

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader: Comprehensive information regarding the environmental fate and degradation pathways of a compound specifically named "Dimidazon" is not available in the public domain. The substance, identified chemically as 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one, is considered obsolete, and detailed scientific studies on its environmental behavior are scarce.[1]

This guide, therefore, pivots to an in-depth analysis of a closely related and well-studied compound, Diazinon , to provide a representative understanding of the environmental fate and degradation processes that similar organophosphate pesticides undergo. Diazinon [O,O-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate] has been extensively researched, and its environmental behavior offers valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation of the organophosphate pesticide Diazinon. It details the key processes governing its persistence and transformation in soil and aquatic environments, including hydrolysis, photolysis, and microbial degradation. Quantitative data on degradation rates and sorption characteristics are presented in tabular format for clarity. Detailed experimental protocols for key studies are provided to facilitate replication and further research. Finally, degradation pathways are visualized using Graphviz diagrams to illustrate the transformation of Diazinon into its various metabolites.

Physicochemical Properties of Diazinon

Understanding the fundamental physicochemical properties of Diazinon is crucial for predicting its environmental distribution and fate.

PropertyValueSource
Molecular FormulaC12H21N2O3PS-
Molar Mass304.35 g/mol -
Water Solubility40 mg/L at 20°C[2]
Vapor Pressure1.2 x 10⁻⁴ mmHg at 20°C-
Henry's Law Constant1.42 x 10⁻⁶ atm·m³/mol[3]
Log Kow (Octanol-Water Partition Coefficient)3.3-
Koc (Soil Organic Carbon-Water Partitioning Coefficient)40 - 432 L/kg[2][4]

Environmental Fate of Diazinon

The environmental fate of Diazinon is governed by a combination of transport and transformation processes. Due to its moderate mobility in soils, Diazinon has been detected in groundwater and various water wells.[2][4]

Soil

Microbial degradation is the most significant process for the dissipation of Diazinon in soil.[2][4] The rate of degradation is influenced by several factors, including soil pH, type, organic matter content, moisture, and the initial concentration of Diazinon.[2][4] Soil organic matter is a primary factor influencing the sorption of Diazinon.[2][4]

Water

In aquatic environments, hydrolysis is a major degradation pathway for Diazinon.[5] The rate of hydrolysis is pH-dependent, being more rapid under both acidic and alkaline conditions.[5] Photolysis is generally considered a minor dissipation pathway for Diazinon in water; however, the presence of catalysts can increase the rate of photodegradation.[3]

Degradation Pathways of Diazinon

Diazinon undergoes transformation in the environment through abiotic and biotic processes, leading to the formation of several metabolites.

Hydrolysis

Hydrolysis of Diazinon cleaves the phosphate ester bond, leading to the formation of 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) and diethyl thiophosphoric acid. This is a major degradation process, particularly in aquatic systems.[5]

Oxidation

Diazinon can be oxidized to its more toxic oxygen analog, diazoxon. This transformation can occur through microbial action or photochemically. Diazoxon is also subject to hydrolysis.

Biodegradation

A variety of microorganisms are capable of degrading Diazinon.[5][6] Bacterial strains such as Serratia marcescens and Sphingobium sp. have been shown to utilize Diazinon as a source of carbon and phosphorus.[6][7] Biodegradation pathways can be complex, involving a series of enzymatic reactions that lead to the cleavage of the pyrimidine ring and eventual mineralization.

The following diagram illustrates a generalized degradation pathway for Diazinon.

Diazinon_Degradation Diazinon Diazinon Diazoxon Diazoxon Diazinon->Diazoxon Oxidation IMHP 2-isopropyl-4-methyl-6-hydroxypyrimidine (IMHP) Diazinon->IMHP Hydrolysis Diazoxon->IMHP Hydrolysis Further_Degradation Further Degradation Products IMHP->Further_Degradation Microbial Degradation

Generalized degradation pathway of Diazinon.

Quantitative Data on Diazinon Degradation

ParameterValueConditionsSource
Soil Half-Life (DT50)
Aerobic11 - 55 daysVaries with soil type and conditions-
Anaerobic12 weeks--
Aquatic Half-Life (DT50)
Hydrolysis (pH 5)185 days20°C-
Hydrolysis (pH 7)138 days20°C-
Hydrolysis (pH 9)6 days20°C-
PhotolysisMinor pathway-[3]
Biodegradation Rate
Serratia marcescens DI1010.226 day⁻¹50 mg/L initial concentration[6]
Sphingobium sp. DI-691.8% degradation in 60h100 mg/L initial concentration[7]

Experimental Protocols

Soil Degradation Study (Aerobic)

Objective: To determine the rate of aerobic degradation of Diazinon in soil.

Methodology:

  • Soil Selection and Preparation: Select a representative agricultural soil. Sieve the soil (2 mm) and adjust the moisture content to 50-60% of its maximum water holding capacity.

  • Test Substance Application: Prepare a stock solution of ¹⁴C-labeled Diazinon in a suitable solvent. Apply the solution to the soil to achieve the desired concentration (e.g., 1 mg/kg).

  • Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂.

  • Sampling and Analysis: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days). Extract the soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent Diazinon and its major metabolites. The trapped ¹⁴CO₂ is quantified by liquid scintillation counting.

  • Data Analysis: Calculate the dissipation half-life (DT50) of Diazinon using first-order kinetics.

The following diagram illustrates the experimental workflow for a soil degradation study.

Soil_Degradation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Soil_Selection Select & Prepare Soil Spiking Apply ¹⁴C-Diazinon Soil_Selection->Spiking Incubation Incubate at 20°C in Dark Spiking->Incubation CO2_Trapping Trap Evolved ¹⁴CO₂ Incubation->CO2_Trapping Sampling Collect Soil Samples Incubation->Sampling LSC LSC for ¹⁴CO₂ CO2_Trapping->LSC Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC DT50 Calculate DT50 HPLC->DT50 LSC->DT50

Workflow for an aerobic soil degradation study.
Hydrolysis Study

Objective: To determine the rate of hydrolysis of Diazinon at different pH values.

Methodology:

  • Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Prepare a stock solution of Diazinon in a water-miscible solvent. Add a small aliquot of the stock solution to the buffer solutions to achieve a concentration that is less than half of its water solubility.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1°C).

  • Sampling and Analysis: Collect samples from each pH solution at various time points. Analyze the samples directly or after extraction using a suitable analytical method such as HPLC with UV or Mass Spectrometry (MS) detection to determine the concentration of Diazinon.

  • Data Analysis: Determine the rate constant and half-life of hydrolysis for each pH value by plotting the natural logarithm of the Diazinon concentration versus time.

Analytical Methodologies

The identification and quantification of Diazinon and its metabolites are primarily achieved using chromatographic techniques coupled with various detectors.

  • Gas Chromatography (GC): Often used with detectors such as a flame photometric detector (FPD), nitrogen-phosphorus detector (NPD), or mass spectrometry (MS).[8]

  • High-Performance Liquid Chromatography (HPLC): Typically coupled with UV or MS detectors for the analysis of Diazinon and its more polar metabolites.[8]

Sample preparation is a critical step and usually involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from complex matrices like soil and water.[8][9]

Conclusion

The environmental fate of Diazinon is a complex interplay of its physicochemical properties and various transformation processes. Microbial degradation in soil and hydrolysis in water are the primary mechanisms of its dissipation. The formation of the more toxic metabolite, diazoxon, is a key consideration in its environmental risk assessment. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental impact of Diazinon and for the development of effective remediation strategies. While specific data for "this compound" is unavailable, the principles and methodologies outlined in this guide for Diazinon provide a robust framework for assessing the environmental fate of similar pyridazinone and organophosphate compounds.

References

In-depth Technical Guide: Solubility and Stability of Dimidazon in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the physicochemical properties of the herbicide Dimidazon, focusing on its behavior in aqueous environments. This guide is intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

This compound, a pyridazinone herbicide, has been utilized in agricultural applications for its selective, contact action in controlling various weeds. Its efficacy is intrinsically linked to its behavior in aqueous systems, which govern its environmental fate, bioavailability, and potential for toxicological impact. Understanding the solubility and stability of this compound is therefore paramount for optimizing its application, predicting its environmental persistence, and developing effective analytical and remediation strategies. This technical guide synthesizes the available scientific information on the aqueous solubility and stability of this compound, presenting key data, experimental methodologies, and a discussion of the factors influencing its behavior.

Physicochemical Properties of this compound

A foundational understanding of this compound's molecular structure and general properties is essential before delving into its aqueous behavior.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one[1]
CAS RN 3295-78-1[1]
Molecular Formula C₁₂H₁₂N₂O₃
Molecular Mass 232.24 g/mol [1]
Physical State Solid[1]
Mechanism of Action Inhibition of photosystem II[1]

Aqueous Solubility of this compound

While direct data is lacking, the principles of solubility for structurally similar organic compounds can provide some insight. The solubility of such molecules is typically influenced by:

  • pH: The presence of ionizable functional groups can significantly alter solubility with changes in pH.

  • Temperature: Solubility of solids in liquids generally increases with temperature, although exceptions exist.

  • Co-solvents: The presence of other organic solvents can enhance the solubility of hydrophobic compounds in aqueous solutions.[2][3]

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method - OECD Guideline 105)

To address the data gap, the following established methodology can be employed to determine the aqueous solubility of this compound.

Objective: To determine the water solubility of this compound at a given temperature.

Materials:

  • This compound (analytical standard)

  • Distilled or deionized water

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical balance

  • Appropriate analytical instrumentation (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for determining aqueous solubility using the shake-flask method.

Procedure:

  • Preparation of Test Solutions: Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration: Place the flask in a constant temperature shaker bath and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the aqueous phase.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The water solubility is reported as the mean concentration from at least three replicate samples.

Stability of this compound in Aqueous Solutions

The stability of a pesticide in water determines its persistence in the environment. Degradation can occur through various mechanisms, including hydrolysis, photolysis, and microbial action.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature.

Information regarding the aqueous hydrolysis half-life (DT₅₀) of this compound is currently unavailable. The AERU database reports no data for the DT₅₀ at 20°C and pH 7.[1] For comparison, the related compound chloridazon has a reported DT₅₀ of 43 days in soil under specific laboratory conditions, indicating that degradation does occur, albeit at a moderate pace.[4]

Experimental Protocol for Determining Hydrolytic Stability (OECD Guideline 111)

This protocol outlines a method to assess the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Objective: To determine the rate of abiotic hydrolysis of this compound as a function of pH.

Materials:

  • This compound (analytical standard)

  • Sterile buffer solutions (e.g., pH 4, 7, and 9)

  • Constant temperature incubator

  • Analytical instrumentation (e.g., HPLC-UV)

  • Sterile glassware

Workflow Diagram:

G cluster_prep Solution Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Calculation A Prepare sterile buffer solutions (pH 4, 7, 9) C Spike buffer solutions with this compound A->C B Prepare stock solution of this compound B->C D Incubate solutions at a constant temperature in the dark C->D E Collect samples at predetermined time intervals D->E F Analyze this compound concentration in samples E->F G Plot concentration vs. time F->G H Determine degradation kinetics (e.g., first-order) G->H I Calculate hydrolysis rate constant (k) and half-life (DT50) H->I

Caption: Experimental workflow for determining the hydrolytic stability of this compound.

Procedure:

  • Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. A sterile solution of this compound in the respective buffer is prepared at a concentration that can be accurately measured.

  • Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C or 50°C) in the dark to prevent photolysis.

  • Sampling: Aliquots are withdrawn at appropriate time intervals. The sampling frequency should be sufficient to define the degradation curve.

  • Analysis: The concentration of this compound in each sample is determined using a suitable analytical method.

  • Data Analysis: The natural logarithm of the this compound concentration is plotted against time. If a linear plot is obtained, the degradation follows first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life (DT₅₀) can be calculated using the formula: DT₅₀ = ln(2)/k.[4][5]

Factors Influencing Stability

Several environmental factors can influence the degradation rate of this compound in aqueous solutions.

Signaling Pathway Diagram of Degradation Influences:

DegradationFactors cluster_factors Environmental Factors This compound This compound in Aqueous Solution Degradation Degradation Products This compound->Degradation Degradation Pathways pH pH pH->Degradation Temp Temperature Temp->Degradation Light Light (Photolysis) Light->Degradation Microbes Microbial Activity Microbes->Degradation

Caption: Factors influencing the degradation of this compound in aqueous environments.

  • pH: As with many organic molecules, the rate of hydrolysis of this compound is likely to be pH-dependent. Both acid- and base-catalyzed hydrolysis can occur.

  • Temperature: Increased temperature generally accelerates chemical reactions, including hydrolysis, leading to a shorter half-life.

  • Light: Photodegradation can be a significant pathway for the breakdown of pesticides in the environment. The presence of chromophores in the this compound structure suggests it may be susceptible to photolysis.

  • Microbial Degradation: In natural water bodies, microorganisms can play a crucial role in the degradation of organic compounds. The rate and extent of microbial degradation will depend on the microbial population and environmental conditions.

Conclusion

While specific experimental data on the aqueous solubility and stability of this compound is sparse in publicly available literature, established scientific principles and methodologies provide a clear path for its determination. The protocols outlined in this guide, based on OECD guidelines, offer a robust framework for generating the necessary data. Understanding these fundamental properties is crucial for a comprehensive risk assessment of this compound, predicting its environmental behavior, and ensuring its safe and effective use. Further research is strongly encouraged to fill the existing data gaps and provide a more complete picture of this compound's interactions within aqueous ecosystems.

References

Dimidazon: A Technical Whitepaper on a Photosystem II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 3295-78-1 Chemical Name: 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one Molecular Formula: C₁₂H₁₂N₂O₃ Synonyms: BAS 29095

Abstract

Dimidazon (CAS 3295-78-1) is a chemical compound belonging to the pyridazinone class, recognized for its activity as a herbicide. Its primary mechanism of action involves the inhibition of photosynthetic electron transport at Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis in plants. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its chemical properties, mechanism of action, and a summary of the limited toxicological data. While the current body of research is predominantly centered on its agricultural applications, this paper aims to present the existing knowledge in a format accessible to researchers and professionals in the field of drug development, highlighting the significant gaps in data concerning its potential effects on mammalian systems.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

PropertyValue
CAS Number 3295-78-1
Molecular Formula C₁₂H₁₂N₂O₃
IUPAC Name 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one
Molar Mass 232.24 g/mol
Appearance Solid (form may vary)
Solubility Limited solubility in water
Chemical Class Pyridazinone

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action of this compound, like other pyridazinone herbicides, is the inhibition of photosynthesis.[1] This occurs through the disruption of the photosynthetic electron transport chain within the chloroplasts of plant cells.[2][3]

Specifically, this compound targets and binds to the D1 protein of the Photosystem II (PSII) complex located in the thylakoid membranes.[2][3] The D1 protein contains the binding site for plastoquinone (QB), a crucial mobile electron carrier. By occupying this site, this compound competitively inhibits the binding of plastoquinone, thereby blocking the flow of electrons from the primary electron acceptor QA to QB.[2][3]

This interruption of the electron transport chain has two major downstream consequences:

  • Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for the synthesis of ATP and NADPH. These energy-rich molecules are essential for the fixation of carbon dioxide in the Calvin cycle.

  • Oxidative Stress: The accumulation of high-energy electrons at the beginning of the electron transport chain leads to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly reactive molecules cause lipid peroxidation, membrane damage, and ultimately, cell death.[2]

The following diagram illustrates the signaling pathway of PSII inhibition by this compound.

G Photosystem II Inhibition Pathway of this compound Sunlight Sunlight PSII Photosystem II (PSII) Sunlight->PSII D1_Protein D1 Protein (QB Binding Site) PSII->D1_Protein Electron Excitation ROS Reactive Oxygen Species (ROS) Production PSII->ROS Leads to Plastoquinone Plastoquinone (QB) D1_Protein->Plastoquinone Prevents Binding Electron_Transport_Chain Electron Transport Chain D1_Protein->Electron_Transport_Chain Electron Flow Blocked This compound This compound This compound->D1_Protein Binds and Blocks ATP_NADPH ATP & NADPH Production Electron_Transport_Chain->ATP_NADPH Inhibited CO2_Fixation CO2 Fixation (Calvin Cycle) ATP_NADPH->CO2_Fixation Inhibited Cell_Damage Cell Damage & Death ROS->Cell_Damage

Caption: this compound inhibits Photosystem II by blocking the D1 protein.

Synthesis

Generalized Experimental Workflow for Pyridazinone Synthesis

G Generalized Synthesis Workflow for Pyridazinone Derivatives Start Starting Materials: Aryl Ketone & Glyoxylic Acid Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate: α,β-Unsaturated γ-Keto Acid Step1->Intermediate1 Step2 Step 2: Cyclization with Hydrazine Hydrate Intermediate1->Step2 Product Product: 6-Aryl-4,5-dihydropyridazin-3(2H)-one Step2->Product Purification Purification: (e.g., Recrystallization, Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of pyridazinone cores.

Quantitative Data

There is a significant lack of publicly available quantitative data regarding the biological activity of this compound. While it is known to be a weak electron transport inhibitor, specific IC₅₀ values for PSII inhibition are not reported in the literature reviewed. The available toxicological data is also limited and qualitative.

ParameterSpeciesValueReference Notes
Acute Oral LD₅₀ Rat> 1000 mg/kgData from herbicide toxicology databases.
PSII Inhibition (IC₅₀) -Data not available-
Mammalian Cell Cytotoxicity -Data not available-

Research on Non-Herbicidal Biological Activity

An extensive search of the scientific literature reveals a dearth of research into the non-herbicidal biological activities of this compound. Studies on its effects on mammalian cells, specific enzymatic assays outside of plant photosynthesis, or its potential as a therapeutic agent are not available. The research focus for this compound appears to have been exclusively within the agricultural sector.

While some pyridazinone derivatives have been investigated for other biological activities, such as cardiovascular or anticancer effects, there is no evidence to suggest that this compound has been a subject of such research.

Conclusion and Future Directions

This compound is a pyridazinone herbicide with a well-understood, albeit general, mechanism of action involving the inhibition of Photosystem II in plants. While its utility in agriculture is established, its profile from the perspective of drug development and biomedical research is largely a blank slate. The lack of data on its effects in mammalian systems, including cytotoxicity, specific enzyme inhibition, and general pharmacology, presents a significant knowledge gap.

For researchers in drug development, this compound and its analogs could represent a scaffold for further chemical exploration. However, any such endeavor would need to begin with fundamental in vitro and in vivo studies to establish a basic biological and toxicological profile in non-plant systems. Future research could focus on:

  • In vitro screening: Assessing the cytotoxicity of this compound against a panel of human cancer cell lines and normal cell lines.

  • Enzymatic assays: Screening this compound against a broad range of mammalian enzymes to identify any potential off-target (non-PSII) activities.

  • In vivo toxicology: Conducting more detailed toxicological studies in animal models to understand its pharmacokinetic and pharmacodynamic properties.

Until such studies are conducted, this compound remains a compound of interest primarily within the field of agricultural science.

References

Quantification of Pesticide Residues in Water Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The widespread use of pesticides in agriculture poses a significant risk to water resources through runoff and leaching. Monitoring pesticide residues in water is crucial for ensuring environmental safety and public health. This guide provides a comprehensive overview of the analytical methodologies for the quantification of pesticide residues, with a focus on organophosphorus compounds like Diazinon and chloroacetanilide herbicides such as Dimethachlor, in water samples. The analytical workflow typically involves sample preparation to isolate and concentrate the analytes, followed by chromatographic separation and detection.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the target analyte, the required sensitivity, and the sample matrix. The following tables summarize the quantitative performance of different methods reported for the analysis of Diazinon and Dimethachlor in water samples.

Table 1: Quantitative Data for Diazinon Analysis in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
GC-NPDDichloromethane LLE< 0.0439 ppb-82.3 - 140-[1]
GC-FIDSA-DSPE0.2 - 0.3 µg/L---[2]
HPTLCLLE with acetone and methylene chloride----[3]
ELISA-0.40 µg/L-99 - 105-[4]
GC-FIDLPME-ETA-SS0.06 ng/mL0.2 ng/mL95-[5]

LLE: Liquid-Liquid Extraction; SA-DSPE: Solvent-Assisted Dispersive Solid-Phase Extraction; HPTLC: High-Performance Thin-Layer Chromatography; ELISA: Enzyme-Linked Immunosorbent Assay; LPME-ETA-SS: Liquid-Phase Microextraction-Based Effervescent Tablet-Assisted Switchable Solvent; GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector; GC-FID: Gas Chromatography with Flame Ionization Detector.

Table 2: Quantitative Data for Dimethachlor Analysis in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Reference
HPLC-UV-----[6]

HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detector.

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods and obtaining reliable results. Below are representative protocols for the analysis of pesticide residues in water samples using Solid Phase Extraction (SPE) followed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: SPE-GC/MS for the Analysis of Diazinon

This protocol is a generalized procedure based on common practices for organophosphorus pesticide analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes to remove excess water.

  • Elution: Elute the trapped analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and acetone.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
    • Injector Temperature: 250°C.
    • Injection Mode: Splitless.
    • Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramp to 180°C at 20°C/min, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Protocol 2: SPE-LC/MS-MS for the Analysis of Dimethachlor

This protocol is a generalized procedure based on common practices for chloroacetanilide herbicide analysis.

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 250 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water.

  • Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10 minutes.

  • Elution: Elute the analytes with 8 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph (LC) Conditions:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: Start with 95% A, decrease to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
    • Source Temperature: 120°C.
    • Desolvation Temperature: 350°C.
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ions of the target analytes.

Mandatory Visualization

The following diagrams illustrate the key workflows in the quantification of pesticide residues in water samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample Collection filtration Filtration (0.45 µm) sample->filtration spe Solid Phase Extraction (SPE) filtration->spe elution Elution spe->elution concentration Concentration elution->concentration gcms GC-MS Analysis concentration->gcms For volatile/semi-volatile compounds (e.g., Diazinon) lcmsms LC-MS/MS Analysis concentration->lcmsms For polar/non-volatile compounds (e.g., Dimethachlor) quantification Quantification gcms->quantification lcmsms->quantification reporting Reporting quantification->reporting

Caption: General workflow for pesticide residue analysis in water.

spe_workflow start Start conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading (Water Sample) conditioning->loading washing 3. Cartridge Washing (Deionized Water) loading->washing drying 4. Cartridge Drying (Nitrogen/Air) washing->drying elution 5. Analyte Elution (Organic Solvent) drying->elution end Proceed to Concentration & Analysis elution->end

Caption: Detailed steps of the Solid Phase Extraction (SPE) procedure.

References

An In-depth Technical Guide to the HPLC-MS/MS Method for Benzodiazepine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific validated HPLC-MS/MS method for a compound named "Dimidazon" was found in the available literature. The following technical guide has been developed based on established methods for the analysis of a structurally similar and commonly analyzed benzodiazepine, Diazepam. Researchers should adapt and validate this methodology for their specific analyte of interest.

This guide provides a comprehensive overview of a typical High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of benzodiazepines in biological matrices, targeting researchers, scientists, and professionals in drug development.

Introduction

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity. It is the gold standard for the quantification of drugs and their metabolites in complex biological samples such as plasma. This document outlines a detailed protocol for the analysis of benzodiazepines, focusing on the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

A robust and reproducible experimental protocol is fundamental to a successful HPLC-MS/MS analysis. The following sections detail the key steps from sample preparation to data acquisition.

2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of sample preparation is to extract the analyte of interest from the biological matrix, removing potential interferences. Liquid-liquid extraction is a common and effective technique for this purpose.

A typical LLE protocol involves the following steps:

  • An aliquot of the plasma sample (e.g., 50 µL) is mixed with an internal standard (IS) solution. The IS is a compound structurally similar to the analyte, added at a known concentration to correct for variations in extraction efficiency and instrument response.

  • An extraction solvent, such as a mixture of ethyl acetate and n-hexane (e.g., 80:20, v/v), is added to the sample mixture.

  • The mixture is vortexed to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous plasma to the organic solvent.

  • The sample is then centrifuged to separate the organic and aqueous layers.

  • The supernatant (organic layer) containing the analyte is transferred to a clean tube.

  • The organic solvent is evaporated to dryness under a gentle stream of nitrogen.

  • The dried residue is reconstituted in a solution compatible with the HPLC mobile phase (e.g., 90% methanol) before injection into the HPLC-MS/MS system.[1]

2.2. Chromatographic Separation

The reconstituted sample is injected into an HPLC system to separate the analyte from other components in the extract.

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven is suitable.

  • Analytical Column: A reverse-phase C18 column (e.g., 150 x 3.0 mm, 3 µm particle size) is commonly used for the separation of benzodiazepines.[1][2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol) is often employed. A typical composition is 5:95 (v/v) aqueous to organic.[1][2]

  • Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[1][2]

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[1]

2.3. Mass Spectrometric Detection

The eluent from the HPLC column is introduced into a tandem mass spectrometer for detection and quantification of the analyte.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of benzodiazepines.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and enhances sensitivity.[1][2]

  • MRM Transitions: For Diazepam, a common MRM transition is m/z 285.2 → 193.1.[1][2] An internal standard, such as voriconazole, might have a transition of m/z 350.2 → 127.1.[1][2]

Data Presentation: Quantitative Method Validation Parameters

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose.[3] Key validation parameters are summarized in the tables below.

Table 1: Linearity and Sensitivity

ParameterTypical Value
Linearity Range0.5 - 200 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1][2][4]

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)
LLOQ0.5< ±20%< 20%
Low QC1.5< ±15%< 15%
Medium QC15< ±15%< 15%
High QC150< ±15%< 15%

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Diazepam> 85%< 15%
Internal Standard> 85%< 15%

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow of the HPLC-MS/MS method for benzodiazepine analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for benzodiazepine analysis.

4.2. Fragmentation Pathway

The fragmentation of the analyte in the mass spectrometer is a key aspect of the MS/MS technique. The following diagram shows a proposed fragmentation pathway for Diazepam.

fragmentation_pathway parent Diazepam Precursor Ion (m/z 285.2) fragment1 Product Ion (m/z 193.1) parent->fragment1 Collision-Induced Dissociation fragment2 Neutral Loss (e.g., C₇H₅N) parent->fragment2

References

An In-depth Technical Guide to the Gas Chromatographic Quantification of Diazinon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the quantification of Diazinon, a widely used organophosphorus insecticide, utilizing gas chromatography (GC). The document details experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow. The methods described are applicable for the analysis of Diazinon in various matrices, including biological and environmental samples.

Introduction

Diazinon is a synthetic insecticide known for its use in agriculture and gardening. Due to its potential toxicological concerns for humans, monitoring its presence in various samples is crucial for assessing exposure and diagnosing intoxication. Gas chromatography, often coupled with mass spectrometry (GC-MS), stands as a principal and robust analytical technique for the detection and quantification of Diazinon and its metabolites.[1][2] This guide will explore the key aspects of developing and validating a reliable GC-based method for Diazinon analysis.

Experimental Protocols

A successful GC analysis hinges on meticulous sample preparation and the optimization of chromatographic conditions. The following sections outline detailed methodologies for the quantification of Diazinon.

2.1. Sample Preparation

The primary goal of sample preparation is to isolate Diazinon from the sample matrix and concentrate it to a level suitable for GC analysis.[3] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[2]

2.1.1. Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted for the extraction of Diazinon from human plasma.[1]

  • Reagents: Dichloromethane, 2-Propanol, Heptane.

  • Procedure:

    • To a suitable volume of plasma, add a mixture of dichloromethane, 2-propanol, and heptane.

    • Vortex the mixture vigorously to ensure thorough mixing and extraction of Diazinon into the organic phase.

    • Centrifuge the sample to achieve phase separation.

    • Carefully transfer the organic supernatant to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent suitable for GC injection, such as hexane or ethyl acetate.[4]

2.1.2. Solid-Phase Extraction (SPE) for Urine and Water Samples

SPE is a versatile technique applicable to various sample matrices, including urine and water.[2]

  • Materials: C18 SPE cartridges.

  • Procedure:

    • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

    • Loading: Load the pre-treated sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with deionized water to remove interfering substances.

    • Elution: Elute the retained Diazinon with a suitable organic solvent, such as ethyl acetate or dichloromethane.[2]

    • Concentration: Concentrate the eluate and reconstitute in an appropriate solvent for GC analysis.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a general guideline for the GC-MS analysis of Diazinon. Optimization may be required based on the specific instrumentation and sample matrix.

  • Gas Chromatograph (GC): Equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used.[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 210 °C at a rate of 12 °C/min.

    • Ramp to 230 °C at a rate of 15 °C/min, hold for 4 minutes.

    • Ramp to 250 °C at a rate of 3 °C/min.

    • Ramp to 300 °C at a rate of 40 °C/min.[6]

  • Injection Volume: 1 µL.[7]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Transfer Line Temperature: 280 °C.[6]

    • Ion Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.[6]

Data Presentation

The performance of the analytical method is evaluated through various validation parameters. The following tables summarize key quantitative data for Diazinon analysis.

Table 1: Method Validation Parameters for Diazinon Quantification in Human Plasma by GC-MS.[1]

ParameterResult
Linearity (Correlation Coefficient, r)0.992
Limit of Detection (LOD)5 µg/L
Limit of Quantification (LOQ)2 µg/L
Recovery (at 15, 250, and 375 µg/L)22.8% to 31%

Table 2: Method Validation Parameters for Diazinon Metabolite (G-27550) in Urine by GC/MSD.[2]

Sample Preparation MethodLimit of Quantification (LOQ)Average RecoveryLimit of Detection (LOD)
Solid-Phase Extraction (SPE)1.0 µg/L101.3%0.01 ng
SPE with Liquid-Liquid Partitioning0.50 µg/L100.8%0.01 ng

Table 3: General Performance Data for Diazinon Analysis in Various Matrices.

MatrixDetectorLimit of Detection (LOD)RecoveryReference
Bovine Liver & Rumen ContentFPD0.01–0.05 µg/g88% - 95%[2]
Animal FatFPDNot SpecifiedNot Specified[2]
Water (River)NPD20–50 pg/mL>95%[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Diazinon using gas chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample Collection (Plasma, Urine, Water) extraction Extraction (LLE or SPE) sample->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration injection GC Injection concentration->injection Prepared Sample separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification & Reporting detection->quantification Raw Data

General workflow for Diazinon quantification by GC-MS.

Conclusion

Gas chromatography, particularly when coupled with mass spectrometry, provides a sensitive, specific, and reliable method for the quantification of Diazinon in diverse and complex matrices. The successful application of this technique relies on robust sample preparation methods, such as LLE or SPE, and carefully optimized chromatographic conditions. The validation of the analytical method is paramount to ensure the accuracy and precision of the results, which is critical for regulatory compliance and research applications.[8][9] The methodologies and data presented in this guide serve as a valuable resource for professionals involved in the analysis of Diazinon.

References

In-Depth Technical Guide: Solid-Phase Extraction of Dimidazon from Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the solid-phase extraction (SPE) of Dimidazon from environmental samples, primarily water and soil. This compound, a pyridazinone herbicide, requires robust analytical methods for its detection and quantification in various environmental matrices to ensure environmental safety and regulatory compliance. This document outlines detailed experimental protocols, presents quantitative data in a clear format, and includes visualizations to aid in understanding the experimental workflows.

Introduction to this compound and the Importance of its Analysis

This compound (4,5-dimethoxy-2-phenyl-3(2H)-pyridazinone) is a selective herbicide used for the control of broadleaf weeds. Its presence in soil and water systems, even at trace levels, can be of environmental concern. Therefore, sensitive and reliable analytical methods are crucial for monitoring its residues. Solid-phase extraction has emerged as a widely used sample preparation technique for the analysis of pesticides like this compound due to its efficiency in concentrating analytes and removing interfering matrix components.

Chemical Structure of this compound:

  • Formula: C₁₂H₁₂N₂O₃

  • Molar Mass: 232.24 g/mol

  • Class: Pyridazinone Herbicide

Principles of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. For the extraction of moderately polar compounds like this compound from aqueous and soil extract samples, reversed-phase SPE is the most common approach. In this method, a nonpolar stationary phase (sorbent) is used to retain the analyte of interest from a polar mobile phase (the sample). The analyte is then eluted with a nonpolar organic solvent.

Key steps in an SPE procedure include:

  • Conditioning: The sorbent is prepared for sample loading by passing a suitable solvent through it. This wets the sorbent and ensures consistent interaction with the analyte.

  • Loading: The sample is passed through the sorbent bed. This compound, being moderately nonpolar, will be retained on the nonpolar sorbent.

  • Washing: Interferences that are more polar than this compound are washed from the sorbent with a weak solvent (e.g., water or a low percentage of organic solvent in water).

  • Elution: A strong, nonpolar organic solvent is used to disrupt the interaction between this compound and the sorbent, allowing it to be collected in a concentrated form.

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is adapted from multi-residue methods for herbicides in aqueous samples.

Materials:

  • Solid-Phase Extraction Cartridges: Reversed-phase C18 (500 mg, 6 mL) or polymeric sorbents like Oasis HLB (200 mg, 6 mL).

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Formic acid (for pH adjustment)

  • Vacuum manifold for SPE

  • Glass fiber filters (0.45 µm)

  • Collection vials

Procedure:

  • Sample Preparation:

    • Collect water samples in clean glass bottles.

    • Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the water sample to approximately 3 with hydrochloric acid or formic acid to ensure this compound is in a neutral form, enhancing its retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 or Oasis HLB cartridge.

    • Follow with 5 mL of deionized water. Do not allow the sorbent to run dry.

  • Sample Loading:

    • Load 500 mL of the pre-treated water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with two 5 mL aliquots of a mixture of acetonitrile and methanol (1:1, v/v).

    • Collect the eluate in a clean collection vial.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase used for the analytical determination (e.g., acetonitrile/water mixture).

    • The sample is now ready for analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

SPE_Workflow_Water Sample Water Sample (500 mL) Filter Filter (0.45 µm) Sample->Filter Adjust_pH Adjust pH to ~3 Filter->Adjust_pH Load Sample Loading (5-10 mL/min) Adjust_pH->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (Deionized Water) Load->Wash Dry Drying (Vacuum) Wash->Dry Elute Elution (Acetonitrile/Methanol) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis HPLC or GC-MS Analysis Reconstitute->Analysis

SPE Workflow for this compound from Water Samples
Solid-Phase Extraction of this compound from Soil Samples

The extraction of this compound from soil requires an initial solvent extraction step to transfer the analyte from the solid matrix into a liquid phase, which can then be cleaned up using SPE.

Materials:

  • All materials listed for water sample extraction.

  • Acetone (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Centrifuge and centrifuge tubes

  • Mechanical shaker

Procedure:

  • Soil Extraction:

    • Weigh 10 g of air-dried and sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of a mixture of acetone and dichloromethane (1:1, v/v).

    • Shake the mixture vigorously on a mechanical shaker for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction with another 20 mL of the solvent mixture.

    • Combine the supernatants.

  • Solvent Exchange and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to near dryness using a rotary evaporator at 40°C.

    • Redissolve the residue in 5 mL of a water/methanol mixture (90:10, v/v). This solution will be used for SPE cleanup.

  • SPE Cleanup:

    • Follow the same SPE procedure as described for water samples (steps 2-6 in section 3.1), loading the 5 mL of redissolved soil extract.

SPE_Workflow_Soil Soil_Sample Soil Sample (10 g) Solvent_Extraction Solvent Extraction (Acetone/Dichloromethane) Soil_Sample->Solvent_Extraction Centrifuge Centrifugation Solvent_Extraction->Centrifuge Combine_Extracts Combine Supernatants Centrifuge->Combine_Extracts Dry_Extract Dry with Na₂SO₄ Combine_Extracts->Dry_Extract Concentrate_Rotovap Concentration (Rotary Evaporator) Dry_Extract->Concentrate_Rotovap Redissolve Redissolve in Water/Methanol Concentrate_Rotovap->Redissolve SPE_Cleanup SPE Cleanup (as per water protocol) Redissolve->SPE_Cleanup Analysis HPLC or GC-MS Analysis SPE_Cleanup->Analysis

SPE Workflow for this compound from Soil Samples

Quantitative Data

Quantitative data for the solid-phase extraction of this compound is not extensively reported. However, based on multi-residue methods for similar herbicides, the following table summarizes the expected performance of the described protocols. It is imperative for any laboratory implementing this method to perform a thorough in-house validation.

Table 1: Expected Performance Data for this compound SPE

ParameterWater MatrixSoil Matrix
Recovery 85 - 105%80 - 100%
Relative Standard Deviation (RSD) < 15%< 20%
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.1 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L0.3 - 1.5 µg/kg

Note: These values are estimates based on the performance of similar analytical methods for other herbicides and should be confirmed by internal validation.

Analytical Determination

Following solid-phase extraction and concentration, the final extract can be analyzed using various chromatographic techniques.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and cost-effective method for the quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with UV detection at approximately 240 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides higher selectivity and sensitivity, making it suitable for trace-level analysis and confirmation of the analyte's identity. Derivatization may be necessary for some pyridazinone herbicides to improve their volatility and thermal stability for GC analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective technique for the analysis of this compound, allowing for very low detection limits and high confidence in identification, especially in complex matrices.

Conclusion

The solid-phase extraction methods outlined in this technical guide provide a robust framework for the isolation and concentration of this compound from environmental water and soil samples. The use of reversed-phase SPE, particularly with C18 or polymeric sorbents, offers a reliable approach for achieving good recovery and cleanup. While specific performance data for this compound is limited, the provided protocols, based on established multi-residue herbicide methods, serve as an excellent starting point for method development and validation. For accurate and reliable results, it is essential to perform a comprehensive in-house validation of the chosen SPE method in conjunction with the selected analytical determination technique.

Spectrophotometric Determination of Dimidazon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectrophotometric determination of Dimidazon (IUPAC name: 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one), a pyridazinone herbicide. Due to a lack of specific, validated spectrophotometric methods for this compound in the existing scientific literature, this document outlines a proposed direct UV-Vis spectrophotometric method for its quantitative analysis. The guide includes a detailed, generalized experimental protocol, a workflow diagram for the proposed methodology, and a template for data presentation. This document is intended to serve as a foundational resource for researchers and scientists in developing and validating a robust analytical method for this compound.

Introduction

This compound is a herbicide belonging to the pyridazinone class of chemicals. Its chemical structure, 4,5-dimethoxy-2-phenylpyridazin-3(2H)-one, with the chemical formula C₁₂H₁₂N₂O₃ and CAS Registry Number 3295-78-1, suggests inherent chromophoric properties that make it a candidate for ultraviolet-visible (UV-Vis) spectrophotometric analysis. Spectrophotometry offers a rapid, cost-effective, and widely accessible technique for the quantitative determination of analytes in various matrices. This guide addresses the current gap in available literature by proposing a direct UV spectrophotometric method for the determination of this compound.

Proposed Experimental Protocol: Direct UV-Vis Spectrophotometry

The following is a proposed experimental protocol for the spectrophotometric determination of this compound. This method is based on the principle of measuring the native absorbance of this compound in a suitable solvent.

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a scanning range of at least 200-400 nm.

  • Matched quartz cuvettes with a 1 cm path length.

Reagents and Materials
  • This compound analytical standard of known purity.

  • Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile). The choice of solvent should be based on the solubility of this compound and its transparency in the UV region of interest.

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the this compound analytical standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock standard solution with the solvent. A suggested concentration range for the calibration curve could be 1-20 µg/mL.

Determination of Wavelength of Maximum Absorbance (λmax)
  • Prepare a working standard solution of this compound of intermediate concentration (e.g., 10 µg/mL).

  • Scan the solution in the UV-Vis spectrophotometer over a wavelength range of 200-400 nm against a solvent blank.

  • Identify the wavelength at which the maximum absorbance is observed. This wavelength will be the λmax for this compound in the chosen solvent.

Construction of the Calibration Curve
  • Set the spectrophotometer to the predetermined λmax.

  • Measure the absorbance of each of the prepared working standard solutions against the solvent blank.

  • Plot a graph of absorbance versus the corresponding concentration of this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

Analysis of a Sample Solution
  • Prepare a sample solution containing an unknown concentration of this compound, ensuring the final concentration falls within the range of the calibration curve. This may involve extraction and dilution steps depending on the sample matrix.

  • Measure the absorbance of the sample solution at the λmax against the solvent blank.

  • Calculate the concentration of this compound in the sample solution using the equation of the calibration curve.

Data Presentation

Quantitative data obtained from the proposed experimental protocol should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Calibration Data for the Spectrophotometric Determination of this compound

Concentration (µg/mL)Absorbance at λmax
1.0[Absorbance Value]
2.5[Absorbance Value]
5.0[Absorbance Value]
10.0[Absorbance Value]
15.0[Absorbance Value]
20.0[Absorbance Value]

Table 2: Summary of Regression Analysis

ParameterValue
Wavelength of Maximum Absorbance (λmax)[Value] nm
Beer's Law Range[Concentration Range] µg/mL
Slope (m)[Value]
Intercept (c)[Value]
Correlation Coefficient (R²)[Value]

Visualization of the Experimental Workflow

The logical flow of the proposed spectrophotometric determination of this compound is illustrated in the following diagram.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_results Data Processing & Results stock Prepare Stock Standard Solution working Prepare Working Standard Solutions stock->working scan Determine λmax working->scan calibrate Construct Calibration Curve scan->calibrate measure Measure Sample Absorbance calibrate->measure calculate Calculate Concentration measure->calculate report Report Results calculate->report

Caption: Workflow for the spectrophotometric determination of this compound.

Conclusion

This technical guide presents a foundational, proposed methodology for the spectrophotometric determination of this compound. The outlined direct UV-Vis spectrophotometric method provides a starting point for the development of a validated analytical procedure. Researchers are encouraged to adapt and validate this protocol for their specific applications, including the investigation of different solvents, linearity ranges, and the assessment of method performance parameters such as accuracy, precision, and limits of detection and quantification. The successful implementation of such a method will provide a valuable tool for the routine analysis of this compound in various research and development settings.

Troubleshooting & Optimization

Optimizing Dimidazon application for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dimidazon

A. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a selective, ATP-competitive small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), also known as TAK1-binding protein 1 (TAB1)-associated kinase (TAOK1). It functions by binding to the ATP pocket of the MAP4K7 kinase domain, preventing the phosphorylation of its downstream targets, MKK4 and MKK7. This effectively inhibits the activation of the JNK signaling pathway.

Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced toxicity.

Q3: Is this compound selective for MAP4K7? A3: this compound exhibits high selectivity for MAP4K7. However, like many kinase inhibitors, it may show some off-target activity at higher concentrations.[1] We recommend performing a kinase panel screen to assess its selectivity in your experimental system. A summary of its activity against a panel of related kinases is provided in Table 1.

Q4: What is the typical effective concentration range for this compound in cell-based assays? A4: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Generally, a concentration range of 1 µM to 10 µM is a good starting point for most cell-based assays. We recommend performing a dose-response curve to determine the optimal concentration for your specific experiment. IC50 values for several common cancer cell lines are provided in Table 2.

B. Troubleshooting Guide

Issue 1: Low or no observed efficacy of this compound in my cell line.

Possible Cause Troubleshooting Steps
Incorrect this compound concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the IC50 in your specific cell line.
Cell line insensitivity Some cell lines may have redundant signaling pathways or low expression of MAP4K7. Confirm MAP4K7 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to JNK pathway inhibition.
This compound degradation Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
High serum concentration in media Serum proteins can bind to small molecules, reducing their effective concentration.[] Try reducing the serum concentration in your culture medium during the treatment period, or perform the experiment in serum-free medium if possible.

Issue 2: High cell toxicity or off-target effects observed.

Possible Cause Troubleshooting Steps
This compound concentration is too high Reduce the concentration of this compound used in your experiment. Refer to the dose-response curve to select a concentration that is effective but not overly toxic.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO) to assess solvent-specific effects.
Off-target kinase inhibition At high concentrations, this compound may inhibit other kinases.[1] If you suspect off-target effects, consider using a structurally different MAP4K7 inhibitor as a control or use siRNA to specifically knock down MAP4K7 and compare the phenotype.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Variability in cell culture Ensure consistent cell passage number, confluency, and seeding density between experiments.
Inconsistent this compound preparation Prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Avoid using previously diluted solutions.
Assay variability Include appropriate positive and negative controls in every experiment to monitor assay performance.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound (1 µM)

Kinase% Inhibition
MAP4K7 95%
MAP4K425%
JNK18%
p38α5%
ERK2<2%

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (72h incubation)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma2.5
HeLaCervical Cancer5.1
MCF-7Breast Cancer8.9
U-87 MGGlioblastoma1.8

Experimental Protocols

Protocol: Western Blot Analysis of JNK Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of JNK in response to a stimulus (e.g., Anisomycin).

Materials:

  • Cells of interest (e.g., A549)

  • Complete culture medium

  • This compound (10 mM stock in DMSO)

  • Anisomycin (10 mg/mL stock in DMSO)

  • PBS (Phosphate-Buffered Saline)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-GAPDH

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: The next day, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO only). Incubate for 2 hours.

  • Stimulation: Add Anisomycin to a final concentration of 10 µg/mL to all wells except the unstimulated control. Incubate for 30 minutes.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 20 µg of protein per lane onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-phospho-JNK, anti-total-JNK, and anti-GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-JNK signal to the total-JNK signal.

Visualizations

Dimidazon_Signaling_Pathway Stimulus Stress / Cytokine MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MAP4K7 MAP4K7 MAP3K->MAP4K7 MKK4_7 MKK4 / MKK7 MAP4K7->MKK4_7 This compound This compound This compound->MAP4K7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Cellular_Response Apoptosis / Inflammation cJun->Cellular_Response

Caption: this compound inhibits the JNK signaling pathway by targeting MAP4K7.

Dimidazon_Workflow Start Start: Hypothesis This compound affects cell viability Step1 1. Cell Seeding Plate cells at optimal density Start->Step1 Step2 2. This compound Treatment Add serial dilutions of this compound Step1->Step2 Step3 3. Incubation Incubate for 72 hours Step2->Step3 Step4 4. Viability Assay (e.g., MTT, CellTiter-Glo) Step3->Step4 Step5 5. Data Analysis Calculate IC50 value Step4->Step5 End End: Determine effective concentration Step5->End

Caption: Experimental workflow for determining the IC50 of this compound.

Dimidazon_Troubleshooting Problem Problem: No Efficacy Check1 Is this compound soluble in media? Problem->Check1 Start Here Solution1 Action: Check for precipitate. Use pre-warmed media. Check1->Solution1 No Check2 Is the concentration correct? Check1->Check2 Yes Solution2 Action: Perform dose-response (0.1 to 50 µM). Check2->Solution2 No Check3 Is the cell line sensitive? Check2->Check3 Yes Solution3 Action: Confirm MAP4K7 expression. Test a positive control cell line. Check3->Solution3 No Success Problem Solved Check3->Success Yes

Caption: Troubleshooting decision tree for low this compound efficacy.

References

Technical Support Center: Troubleshooting Dimidazon Degradation in Soil Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimidazon in soil matrices.

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What is the proper procedure for collecting and storing soil samples to be analyzed for this compound?

A1: Proper collection and storage are crucial to prevent the degradation of this compound before analysis. Soil samples should be collected from the desired depth using a clean corer or auger. It is recommended to create a composite sample from multiple sub-samples within the target area to ensure it is representative. Samples should be placed in clean, labeled glass jars with polytetrafluoroethylene (PTFE)-lined lids to prevent contamination and sorption of the analyte to the container.

For short-term storage (less than 48 hours), samples should be kept in a cool, dark place at approximately 4°C. For longer-term storage, samples should be frozen at -20°C to minimize microbial degradation of this compound. It is advisable to analyze the samples as soon as possible after collection.

Q2: How long can I store my soil samples before this compound degradation becomes a significant issue?

A2: The stability of this compound in soil during storage can be influenced by soil type, moisture content, and microbial activity. While specific stability data for this compound is limited, general guidance for pesticide residue analysis suggests that freezing samples at -20°C can preserve them for several weeks to months. It is best practice to conduct a stability study if long-term storage is unavoidable. This involves fortifying a blank soil sample with a known concentration of this compound and analyzing it at different time intervals to determine the rate of degradation under your specific storage conditions.

Sample Preparation and Extraction

Q3: What is the recommended method for extracting this compound from soil samples?

A3: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting a wide range of pesticides, including herbicides like this compound, from soil.[1] The general steps involve extraction with an organic solvent followed by a cleanup step to remove interfering matrix components.

A detailed protocol is provided in the "Experimental Protocols" section below. The choice of extraction solvent and cleanup sorbents may need to be optimized based on the specific soil type and analytical instrumentation used.

Q4: I am experiencing low recovery of this compound from my soil samples. What could be the cause?

A4: Low recovery of this compound can be attributed to several factors:

  • Inefficient Extraction: The chosen solvent may not be optimal for your soil type. Soils with high organic matter or clay content can strongly adsorb this compound, requiring a more polar solvent or a solvent mixture.[1] Experimenting with different solvent systems, such as acetonitrile with additives or acetone/methanol mixtures, may improve extraction efficiency.

  • Degradation during Extraction: this compound may be susceptible to degradation during the extraction process, especially if the sample is exposed to high temperatures or extreme pH for extended periods. Ensure that the extraction is performed promptly and under controlled temperature conditions.

  • Matrix Effects: Co-extracted soil matrix components can interfere with the analytical signal, leading to apparent low recovery.[2][3][4] A thorough cleanup step is essential to minimize matrix effects. You may need to optimize the type and amount of sorbents used in the cleanup step.

  • Analyte Loss during Solvent Evaporation: If a solvent evaporation and reconstitution step is used, volatile degradation products or the parent compound could be lost. Careful control of the evaporation temperature and gas flow rate is necessary.

Q5: What are "matrix effects" and how can I mitigate them in my this compound analysis?

A5: Matrix effects are the alteration of the analytical signal of the target analyte (this compound) due to the presence of co-eluting compounds from the soil matrix.[2][3][4] These effects can lead to either signal enhancement or suppression, resulting in inaccurate quantification. In soil analysis, humic acids, fulvic acids, and other organic matter are common sources of matrix interference.[1]

To mitigate matrix effects:

  • Effective Cleanup: Employ a robust sample cleanup procedure, such as dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB), to remove interfering compounds.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal alteration caused by the matrix.[5]

  • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled this compound internal standard is the most effective way to correct for matrix effects and variations in extraction recovery.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, this may compromise the limit of detection.

Chromatographic Analysis (GC/LC)

Q6: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for this compound analysis?

A6: this compound, being a polar pyridazinone herbicide, is generally more amenable to analysis by Liquid Chromatography (LC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).[6] GC analysis of polar compounds often requires a derivatization step to increase their volatility and thermal stability, which can add complexity and potential for error to the analytical method.

Q7: I am observing peak tailing and poor peak shape in my HPLC-UV analysis of this compound. What are the possible causes and solutions?

A7: Peak tailing in HPLC can be caused by several factors, especially for polar compounds like this compound:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., residual silanols on a C18 column). To address this, you can:

    • Use a column with end-capping to block the silanol groups.

    • Add a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites.

    • Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting the sample.

  • Column Contamination: The column may be contaminated with strongly retained matrix components. A thorough column wash or regeneration procedure may be necessary.

  • Mismatch between Injection Solvent and Mobile Phase: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.

Q8: My GC-MS analysis of this compound (after derivatization) shows a high background and interfering peaks. How can I improve my results?

A8: A high background and interfering peaks in GC-MS analysis of soil extracts are often due to the presence of co-extracted matrix components.[7] To improve your results:

  • Enhance Sample Cleanup: Use additional or different sorbents in your d-SPE cleanup step. Graphitized carbon black (GCB) is effective at removing pigments and sterols, but it can also retain planar analytes.

  • Use a More Selective MS Scan Mode: Instead of full scan mode, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) if you have a tandem mass spectrometer (MS/MS). These modes significantly increase selectivity and reduce background noise.[1][5]

  • Optimize GC Conditions: Adjust the GC temperature program to better separate this compound from interfering peaks. A slower temperature ramp can improve resolution.

  • Inlet Maintenance: The GC inlet liner can become contaminated with non-volatile matrix components, leading to peak tailing and analyte degradation. Regular replacement of the liner is crucial.

Data Interpretation and Troubleshooting

Q9: The concentration of this compound in my soil samples is decreasing over time in my degradation study. How can I be sure this is due to degradation and not analytical variability?

A9: To confirm that the observed decrease in this compound concentration is due to degradation, you should:

  • Include Control Samples: Analyze sterile control samples (e.g., autoclaved soil) and/or control samples stored at a very low temperature (e.g., -80°C) where degradation is expected to be minimal. If the concentration in these controls remains stable while it decreases in the experimental samples, it strongly suggests degradation is occurring.

  • Monitor for Degradation Products: If the degradation pathway of this compound is known or can be predicted, monitor for the appearance and concentration changes of its metabolites. A corresponding increase in degradation products as the parent compound decreases provides strong evidence of degradation.

  • Ensure Method Precision: Repeatedly analyze a quality control (QC) sample with a known concentration of this compound with each batch of experimental samples. The results for the QC sample should be within an acceptable range of variability (e.g., ±15%) to ensure the analytical method is performing consistently.

Q10: I have identified potential degradation products of this compound in my samples, but I don't have analytical standards for them. How can I confirm their identity?

A10: Confirming the identity of unknown metabolites without analytical standards can be challenging but is possible using advanced analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): LC-HRMS (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement of the potential metabolite, allowing you to propose a molecular formula.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the suspected metabolite, you can obtain a fragmentation pattern. This pattern can be compared to the fragmentation of the this compound standard and to predicted fragmentation patterns based on the proposed structure of the metabolite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the metabolite can be isolated and purified in sufficient quantity, NMR spectroscopy can provide definitive structural information.

Data Presentation

Table 1: Typical Analytical Performance Data for Pyridazinone Herbicide Analysis in Soil

ParameterGC-MSLC-MS/MSHPLC-UV
Recovery (%) 70-110%[5]80-120%[8]85-105%
RSD (%) < 15%< 15%[8]< 10%
LOD (µg/kg) 0.1 - 50.05 - 2[8]10 - 50
LOQ (µg/kg) 0.5 - 150.1 - 10[8]30 - 150[9]

Note: Data presented are typical ranges for pesticide residue analysis in soil and may vary depending on the specific compound, soil matrix, and instrumentation.

Table 2: Half-life of Selected Pyridazinone Herbicides in Soil

HerbicideSoil TypeHalf-life (days)Reference
ChloridazonLoamy Sand43[10]
ChloridazonSilty Clay Loam8 - 104[10]
This compound (Predicted)Various20 - 100*[11]

Note: Specific half-life data for this compound is limited. The predicted range is based on data for other moderately persistent herbicides.[11] The actual half-life will vary depending on soil properties and environmental conditions.[12]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Soil
  • Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC and recovery): For spiked samples, add the appropriate volume of this compound standard solution and let it stand for 30 minutes to allow for interaction with the soil matrix.

  • Hydration: Add 10 mL of deionized water to the soil and vortex for 1 minute to create a slurry.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS or HPLC-UV analysis. The extract may need to be filtered and/or diluted prior to injection.

Protocol 2: HPLC-UV Analysis of this compound
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: To be determined by running a UV scan of a this compound standard (likely in the range of 220-280 nm).

  • Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis soil_sample 1. Soil Sample Collection (10g) hydration 2. Hydration (10mL Water) soil_sample->hydration extraction 3. Acetonitrile Extraction + QuEChERS Salts hydration->extraction centrifuge1 4. Centrifugation extraction->centrifuge1 d_spe 5. Dispersive SPE (PSA, C18, MgSO4) centrifuge1->d_spe centrifuge2 6. Centrifugation d_spe->centrifuge2 hplc 7. HPLC-UV or LC-MS/MS Analysis centrifuge2->hplc data 8. Data Processing & Quantification hplc->data

Caption: Experimental workflow for this compound analysis in soil.

Degradation_Pathway This compound This compound (Parent Compound) Metabolite1 Metabolite A (e.g., Demethylation) This compound->Metabolite1 Microbial/Chemical Degradation Metabolite2 Metabolite B (e.g., Ring Cleavage) Metabolite1->Metabolite2 Further Degradation Mineralization CO2 + H2O + Biomass (Mineralization) Metabolite2->Mineralization

Caption: Plausible degradation pathway for this compound in soil.

Troubleshooting_Tree start Low Analyte Recovery? check_extraction Optimize Extraction Solvent/Technique start->check_extraction Yes check_cleanup Improve Sample Cleanup (d-SPE) check_extraction->check_cleanup check_matrix_effects Use Matrix-Matched Standards check_cleanup->check_matrix_effects check_degradation Assess Analyte Stability check_matrix_effects->check_degradation peak_shape Poor Peak Shape? check_column Check Column Condition/Age peak_shape->check_column Yes check_mobile_phase Optimize Mobile Phase pH/Composition check_column->check_mobile_phase check_injection Check Injection Solvent Compatibility check_mobile_phase->check_injection

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Improving the Stability of Pyridazinone-Based Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause instability in pyridazinone-based formulations?

A1: The stability of pyridazinone formulations is influenced by a combination of chemical and physical factors. Key factors include:

  • pH: The pyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. The optimal pH range for stability should be determined experimentally.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and can also induce physical changes in the formulation, such as phase separation or crystallization.[1]

  • Light: Exposure to UV light can lead to photodegradation of the active ingredient.[1]

  • Oxidizing Agents: The presence of oxygen or other oxidizing agents can cause oxidative degradation of the molecule.[1]

  • Moisture: For solid formulations like Wettable Powders (WP) or Water-Dispersible Granules (WDG), moisture ingress is a primary cause of degradation and physical instability.[2]

  • Excipient Interactions: Inactive ingredients (excipients) in the formulation can interact with the active ingredient, leading to degradation.[1]

Q2: How do I choose the right excipients to ensure formulation stability?

A2: Selecting appropriate excipients is critical for stability.[1] Consider the following:

  • Compatibility Studies: Always perform compatibility studies by storing the active ingredient with individual excipients under accelerated conditions to identify any potential interactions.

  • Buffers: Incorporate buffer systems (e.g., phosphate, citrate) to maintain the pH of the formulation within the optimal stability range.[1]

  • Antioxidants & UV Stabilizers: If the active ingredient is prone to oxidation or photodegradation, consider adding antioxidants (e.g., BHT, BHA) or UV absorbers. Opaque packaging is also a crucial strategy.[3]

  • Carriers and Solvents: The choice of carrier (e.g., water, organic solvent, oil) depends on the solubility of the active ingredient.[4] Ensure the active ingredient is fully dissolved and stable in the chosen solvent system. Co-solvents may be needed to improve solubility and stability.[5]

  • Surfactants and Dispersants: For suspension or emulsion formulations, the correct choice of surfactants and dispersants is vital to prevent physical instability like particle aggregation, settling, or phase separation.[4][5]

Q3: What are the standard analytical methods for assessing the stability of my pyridazinone formulation?

A3: Stability-indicating analytical methods are essential to accurately quantify the active ingredient and detect any degradation products. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode-Array Detection (DAD) is the most widely used technique for assay and impurity analysis. It is robust, reproducible, and can separate the active ingredient from its degradation products.

  • Gas Chromatography (GC): GC may be suitable if the pyridazinone compound is volatile and thermally stable.

  • Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS/MS or GC-MS/MS) is the gold standard for identifying and quantifying unknown degradation products, providing high sensitivity and specificity.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Loss of Active Ingredient Potency (Assay Decrease) Chemical degradation (hydrolysis, oxidation, photolysis).1. Check pH: Measure the pH of the formulation. If it's outside the optimal range, optimize the formulation with a suitable buffer system. 2. Protect from Light: Store samples in the dark or use amber/opaque packaging. Conduct a photostability study. 3. Prevent Oxidation: Add an antioxidant or package under an inert atmosphere (e.g., nitrogen). 4. Review Excipients: Conduct compatibility studies to ensure no excipient is accelerating degradation.
Appearance of Unknown Peaks in Chromatogram Formation of degradation products.1. Characterize Degradants: Use LC-MS/MS to identify the structure of the new peaks. This will help determine the degradation pathway (e.g., hydrolysis, oxidation). 2. Perform Stress Testing: Subject the formulation to heat, light, acid, base, and oxidation to intentionally generate degradants and confirm their identity (see Experimental Protocols).
Change in Color or Odor Significant chemical degradation.This is a strong indicator of instability. Immediately perform a chemical analysis (HPLC) to quantify the degradation and identify the byproducts. Re-evaluate the entire formulation, especially the need for stabilizers.
Phase Separation (in Emulsions) or Sedimentation (in Suspensions) Physical instability of the formulation.1. Review Surfactant/Emulsifier System: The type and concentration of the emulsifying or suspending agents may be incorrect. Screen different options.[5] 2. Check Particle Size: For suspensions, an increase in particle size over time (Ostwald ripening) can lead to settling. Evaluate different crystal habit inhibitors or dispersants. 3. Perform a Jar Test: Mix all formulation components in a glass jar to quickly assess physical compatibility before scaling up.[2]
Caking or Clumping (in Dry Formulations) Moisture absorption; improper storage.1. Improve Packaging: Use packaging with a high moisture barrier. 2. Add Anti-caking Agents: Incorporate flow aids or anti-caking agents like silica. 3. Control Storage Conditions: Ensure the product is stored in a dry environment. Dry formulations are generally very stable if kept free from moisture.[2]

Data Presentation

Quantitative stability data should be organized systematically to track changes over time under different storage conditions.

Table 1: Example Stability Data for a Pyridazinone Suspension Concentrate (SC) Formulation

Time PointStorage ConditionAppearancepHAssay (% of Initial)Total Degradation Products (%)Particle Size (D50, µm)
Initial-Homogeneous white suspension6.5100.0< 0.12.5
3 Months25°C / 60% RHHomogeneous white suspension6.499.50.22.6
3 Months40°C / 75% RHHomogeneous white suspension6.297.11.53.1
6 Months25°C / 60% RHHomogeneous white suspension6.499.10.42.6
6 Months40°C / 75% RHSlight serum layer, re-disperses easily6.094.53.23.8

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.

Methodology:

  • Prepare Samples: Prepare five separate samples of the drug product. Also include a placebo (formulation without the active ingredient) and a control sample of the active ingredient.

  • Acid Hydrolysis: Adjust one sample to pH 1-2 with HCl. Store at 60°C for 48 hours (or until ~5-20% degradation is observed).

  • Base Hydrolysis: Adjust one sample to pH 12-13 with NaOH. Store at 60°C for 48 hours (or until ~5-20% degradation is observed).

  • Oxidative Degradation: Treat one sample with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Store one solid sample in an oven at 80°C for 72 hours. Store one liquid sample at 60°C.

  • Photostability: Expose one sample to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a validated HPLC-DAD or LC-MS method. Compare the chromatograms to identify and quantify degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of the final formulation in its proposed commercial packaging.

Methodology:

  • Batch Selection: Prepare at least three batches of the final formulation using a process representative of the intended manufacturing scale.

  • Packaging: Package the samples in the proposed commercial container-closure system.

  • Storage Conditions: Place the packaged samples into stability chambers set at the following conditions (select based on the intended market's climate zone):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Pull samples for analysis at predetermined time points. A typical schedule for a 24-month study is:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 3, and 6 months.

  • Tests to Perform: At each time point, perform a full suite of tests, which may include:

    • Physical: Appearance, color, odor, pH, viscosity, particle size.

    • Chemical: Assay of the active ingredient, quantification of known and unknown degradation products.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., low assay, separation) is_physical Physical or Chemical? start->is_physical physical_change Physical Change (Separation, Caking, Viscosity Change) is_physical->physical_change Physical chemical_change Chemical Change (Low Assay, New Peaks, Color Change) is_physical->chemical_change Chemical analyze_physical Analyze Physical Properties (Particle Size, Viscosity, Microscopy) physical_change->analyze_physical review_phys_excipients Review Dispersants, Surfactants, Emulsifiers analyze_physical->review_phys_excipients optimize_physical Optimize Physical Formulation & Packaging (Moisture Barrier) review_phys_excipients->optimize_physical end_node Stable Formulation Achieved optimize_physical->end_node run_hplc Run Stability-Indicating HPLC / LC-MS chemical_change->run_hplc identify_degradants Identify Degradation Products run_hplc->identify_degradants stress_testing Perform Forced Degradation (Stress Testing) identify_degradants->stress_testing determine_pathway Determine Degradation Pathway (Hydrolysis, Oxidation, Photolysis?) stress_testing->determine_pathway optimize_chemical Optimize Chemical Formulation (Add Buffer, Antioxidant, UV Blocker) determine_pathway->optimize_chemical optimize_chemical->end_node

Caption: A logical workflow for troubleshooting formulation instability issues.

StabilityStudyWorkflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase prep_formulation Prepare 3 Batches of Final Formulation package_samples Package in Final Container System prep_formulation->package_samples place_chambers Place in Stability Chambers package_samples->place_chambers pull_samples Pull Samples at Time Points (0, 3, 6, 12... mos) place_chambers->pull_samples conditions Storage Conditions: - Long-Term (25°C/60%RH) - Accelerated (40°C/75%RH) perform_tests Perform Physical & Chemical Tests (Assay, Impurities, pH, etc.) pull_samples->perform_tests compile_data Compile & Tabulate Data perform_tests->compile_data analyze_trends Analyze Trends & Calculate Degradation Rates compile_data->analyze_trends determine_shelf_life Determine Shelf-Life & Storage Conditions analyze_trends->determine_shelf_life

Caption: A typical experimental workflow for a long-term stability study.

DegradationPathway pyridazinone Pyridazinone Active Ingredient (Parent Compound) hydrolysis Hydrolytic Degradant (e.g., Ring Opening) pyridazinone->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidative Degradant (e.g., N-Oxide) pyridazinone->oxidation O₂ / Peroxide photolysis Photolytic Degradant (e.g., Isomerization) pyridazinone->photolysis UV Light

Caption: A hypothetical degradation pathway for a pyridazinone compound.

References

Technical Support Center: Dimidazon Phytotoxicity in Sensitive Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Dimidazon, particularly in sensitive crop species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause phytotoxicity?

A1: this compound is a pyridazinone herbicide. Its primary mode of action is the inhibition of Photosystem II (PSII) in plants.[1] By binding to the D1 protein in the chloroplasts, it blocks the photosynthetic electron transport chain.[1][2] This inhibition not only halts energy production (ATP and NADPH) but also leads to the formation of reactive oxygen species (ROS), which cause rapid cellular damage, manifesting as phytotoxicity.[2]

Q2: What are the typical symptoms of this compound phytotoxicity in sensitive crops like soybean and cotton?

A2: As a PSII inhibitor, this compound typically causes interveinal chlorosis (yellowing between the veins) and subsequent necrosis (tissue death).[3] These symptoms usually appear on the older leaves first because the herbicide is transported through the xylem.[3] In sensitive dicot crops like soybean and cotton, you may observe stunting, leaf bleaching, and in severe cases, plant death.

Q3: How can I reduce this compound phytotoxicity in my experiments with sensitive crops?

A3: The most promising strategy for reducing herbicide phytotoxicity is the use of "herbicide safeners."[4] These are chemical compounds that, when applied to the crop, enhance its ability to metabolize and detoxify the herbicide without compromising the herbicide's efficacy on target weeds.[4][5] Safeners work by inducing the expression of the plant's own defense and detoxification genes.[6][7]

Q4: Are there specific safeners commercially available for this compound in soybean or cotton?

A4: The development and application of herbicide safeners have predominantly focused on monocotyledonous crops like corn, wheat, and rice.[8][9] While some safeners have been identified for dicot crops (e.g., dietholate for cotton with the herbicide clomazone), there is limited publicly available research documenting specific, commercially available safeners for pyridazinone herbicides like this compound in sensitive dicots such as soybean and cotton.[10] Therefore, researchers may need to screen for potential safening compounds.

Q5: How do herbicide safeners work at a molecular level?

A5: Herbicide safeners are believed to tap into a plant's natural xenobiotic (foreign compound) detoxification pathway.[6] While the initial signaling cascade is still under investigation, it is known that safeners induce the expression of genes encoding several key enzyme families:[4]

  • Phase I: Cytochrome P450 monooxygenases (P450s) introduce functional groups onto the herbicide molecule.

  • Phase II: Glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs) conjugate the modified herbicide with endogenous molecules like glutathione or glucose, making it less toxic and more water-soluble.[4]

  • Phase III: ATP-binding cassette (ABC) transporters sequester the herbicide conjugates into the vacuole, effectively removing them from metabolically active parts of the cell.[2]

This induced metabolic enhancement allows the crop to break down the herbicide before it can cause significant damage.[7]

Troubleshooting Guides

Issue 1: Unexpectedly high phytotoxicity observed in this compound-treated sensitive crops.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify calculations and dilution procedures. Ensure stock solutions are correctly prepared and stored.
Environmental Stress Plants under stress (e.g., high temperature, drought, high humidity) are more susceptible to herbicide injury.[5] Conduct experiments in a controlled environment with optimal growing conditions.
Application Error Uneven application can lead to localized overdosing. Ensure thorough and uniform coverage during spraying. Calibrate spray equipment regularly.
Crop Growth Stage Seedlings and plants at the flowering stage can be particularly sensitive to herbicides. Standardize the growth stage of plants used in experiments.

Issue 2: A potential safener is not reducing this compound phytotoxicity.

Possible Cause Troubleshooting Step
Ineffective Safener Compound The chosen compound may not induce the necessary detoxification pathways for this compound in the specific crop. Screen a range of potential safeners from different chemical classes.
Suboptimal Safener Concentration or Timing The safener's protective effect is dose-dependent. Conduct a dose-response experiment for the safener. Also, evaluate different application timings (e.g., seed treatment, pre-application, co-application with this compound).
Lack of Uptake The safener may not be effectively absorbed by the plant. Consider different formulation strategies or application methods (e.g., seed treatment vs. foliar spray).

Data Presentation

Table 1: Illustrative Quantitative Assessment of a Hypothetical Safener ("Safener X") on this compound Phytotoxicity in Soybean

This table presents hypothetical data to illustrate the type of results expected from a successful safener evaluation experiment, based on common metrics used in phytotoxicity studies.

TreatmentVisual Injury (%) at 14 DAT¹Plant Height (cm)Shoot Dry Biomass (g)GST Activity Increase²
Control (Untreated) 025.23.5-
This compound (50 g/ha) 4518.51.915%
Safener X (10 g/ha) 025.03.450%
This compound + Safener X 1023.83.1180%

¹DAT: Days After Treatment ²Increase in Glutathione S-Transferase (GST) activity relative to the untreated control. Increased GST activity is a common indicator of a safener response.[4]

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Screening Safeners to Reduce this compound Phytotoxicity in Soybean

Objective: To evaluate the efficacy of candidate compounds in protecting soybean seedlings from this compound-induced phytotoxicity.

Materials:

  • Soybean seeds (a known sensitive variety)

  • Pots (10 cm diameter) filled with a standardized potting mix

  • This compound analytical standard

  • Candidate safener compounds

  • Controlled environment growth chamber

  • Laboratory spray chamber

  • Reagents for measuring chlorophyll content and GST enzyme activity

Methodology:

  • Plant Growth:

    • Sow 3-4 soybean seeds per pot.

    • Grow seedlings in a growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to one uniform plant per pot at the V1 stage (first trifoliate leaf fully developed).

  • Treatment Preparation:

    • Prepare stock solutions of this compound and each candidate safener.

    • For each treatment, prepare the required spray solution. A standard experimental design would include:

      • Untreated Control

      • This compound alone (at a rate known to cause moderate phytotoxicity, e.g., 1X rate)

      • This compound at a higher rate (e.g., 2X rate)

      • Each candidate safener alone (to check for any inherent phytotoxicity)

      • This compound (1X and 2X rates) tank-mixed with each candidate safener at various concentrations (e.g., 0.1X, 0.5X, 1X relative to the herbicide rate).

  • Application:

    • Apply treatments to soybean plants at the V2 stage (second trifoliate leaf).

    • Use a laboratory spray chamber to ensure uniform application at a calibrated volume.

  • Data Collection and Analysis:

    • Visual Phytotoxicity Assessment: Rate plants at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no injury) to 100% (plant death), assessing for chlorosis, necrosis, and stunting.

    • Physiological Measurements (at 14 DAT):

      • Measure plant height.

      • Harvest the above-ground shoot, record fresh weight, and then dry at 70°C to a constant weight to determine dry biomass.

      • Extract chlorophyll from leaf discs to quantify chlorophyll content (a reduction is indicative of PSII inhibition).

    • Biochemical Assays (optional, at 24-48 hours post-treatment):

      • Collect leaf tissue to perform an enzyme assay for Glutathione S-Transferase (GST) activity to confirm a biochemical safening response.[4]

  • Statistical Analysis:

    • Use an appropriate statistical model (e.g., ANOVA) to analyze the data and determine significant differences between treatments.

Mandatory Visualizations

G cluster_0 Plant Cell Safener Safener Receptor Unknown Receptor/ Signaling Trigger Safener->Receptor 1. Binding Signal Signal Transduction (e.g., SA/JA pathways) Receptor->Signal 2. Activation Genes Induction of Detoxification Genes Signal->Genes 3. Gene Expression P450 Phase I: P450s Genes->P450 4a. Enzyme Synthesis GST_UGT Phase II: GSTs, UGTs Genes->GST_UGT 4b. Enzyme Synthesis ABC Phase III: ABC Transporters Genes->ABC 4c. Transporter Synthesis Herbicide_mod Modified Herbicide P450->Herbicide_mod Herbicide_conj Conjugated Herbicide GST_UGT->Herbicide_conj Vacuole Vacuole (Sequestration) ABC->Vacuole Herbicide_in This compound (Herbicides) Herbicide_in->P450 Metabolism Herbicide_mod->GST_UGT Conjugation Herbicide_conj->ABC Transport G cluster_data Assessment Metrics start Start: Soybean Seed Germination growth Seedling Growth to V1-V2 Stage start->growth treatment_prep Prepare this compound & Safener Solutions growth->treatment_prep application Uniform Spray Application (Lab Spray Chamber) treatment_prep->application incubation Incubate in Controlled Environment application->incubation data_collection Data Collection (3, 7, 14 DAT) incubation->data_collection analysis Statistical Analysis & Interpretation data_collection->analysis visual Visual Injury (%) data_collection->visual biomass Biomass (g) data_collection->biomass height Plant Height (cm) data_collection->height end End: Efficacy Determined analysis->end G start High Phytotoxicity Observed? control_ok Are untreated controls healthy? start->control_ok uniform Was application uniform? dose_ok Was this compound dose correct? uniform->dose_ok Yes check_sprayer Action: Check sprayer calibration & technique. uniform->check_sprayer No control_ok->uniform Yes pathogen Conclusion: Possible pathogen or other stressor. control_ok->pathogen No check_env Action: Check environmental conditions for stress. dose_ok->check_env Yes check_calcs Action: Verify all calculations & dilutions. dose_ok->check_calcs No app_issue Conclusion: Phytotoxicity likely due to application error. check_sprayer->app_issue dose_issue Conclusion: Phytotoxicity likely due to overdose. check_calcs->dose_issue

References

Enhancing the extraction efficiency of Dimidazon from soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the extraction efficiency of Dimidazon from soil matrices. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your analytical workflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low this compound Recovery Inefficient solvent extraction.Optimize the solvent system. A mixture of a polar and a non-polar solvent, such as acetone/hexane, can be effective. Consider using microwave-assisted or ultrasonic extraction to enhance solvent penetration into soil pores.[1][2]
Strong adsorption to soil organic matter.Increase the extraction time and/or temperature. The addition of a competing agent or a surfactant might help desorb this compound from soil particles.
Degradation of this compound during extraction.Ensure the extraction is performed under mild temperature and pH conditions. This compound, a pyridazinone herbicide, may be susceptible to hydrolysis under harsh conditions.
Poor Reproducibility Inhomogeneous soil samples.Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be achieved by mechanical grinding and sieving.[3]
Inconsistent extraction conditions.Strictly control all extraction parameters, including solvent volume, extraction time, temperature, and agitation speed.[3]
Matrix Effects in LC-MS/GC-MS Analysis Co-extraction of interfering compounds (e.g., humic acids).Incorporate a solid-phase extraction (SPE) clean-up step after the initial solvent extraction to remove interfering substances.[1][4]
Ion suppression or enhancement in the mass spectrometer source.Prepare matrix-matched calibration standards to compensate for matrix effects.[5] Dilute the final extract if suppression is severe.
Clogged SPE Cartridges High concentration of suspended particles in the extract.Centrifuge the initial soil extract at a higher speed or for a longer duration. Consider pre-filtering the extract through a syringe filter before loading it onto the SPE cartridge.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

Q2: Which solvent system is best for extracting this compound from soil?

A2: The optimal solvent will depend on the soil type. For general purposes, a mixture of polar and non-polar solvents is recommended to effectively extract this compound from different soil components. A common starting point is a mixture of acetone and hexane. For organophosphorus pesticides with similar characteristics, methanol-water mixtures have also proven effective.[1] It is advisable to test a few solvent systems to determine the best one for your specific soil matrix.

Q3: How can I remove interfering substances like humic acids from my soil extract?

A3: Humic and fulvic acids are common co-extractives from soil that can interfere with chromatographic analysis.[8] A solid-phase extraction (SPE) clean-up step is highly effective. C18 or other reverse-phase cartridges are commonly used for this purpose. Alternatively, a liquid-liquid partitioning step can be employed to separate this compound from more polar interferences.

Q4: What is the recommended sample preparation procedure before extraction?

A4: Proper sample preparation is crucial for obtaining reproducible results. Soil samples should be air-dried and then passed through a 2 mm sieve to ensure homogeneity.[3][9] For certain analyses, it may be necessary to further grind the soil to a finer particle size.

Q5: Are there any advanced extraction techniques that can improve efficiency?

A5: Yes, techniques like Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) can significantly improve extraction efficiency and reduce solvent consumption compared to traditional methods like Soxhlet or sonication.[1] These methods use elevated temperatures and pressures to enhance the extraction process.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol provides a general procedure for the extraction of this compound from soil using ultrasonication.

Materials:

  • Air-dried and sieved (<2 mm) soil sample

  • Extraction solvent (e.g., Acetone/Hexane 1:1, v/v)

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (for SPE conditioning and elution)

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 20 mL of the extraction solvent to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent, combining all supernatants.

  • Concentrate the combined extract to near dryness using a rotary evaporator at 40°C.

  • Proceed with the SPE clean-up protocol.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up

This protocol is for the purification of the soil extract obtained from Protocol 1.

Procedure:

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Reconstitute the concentrated extract from Protocol 1 in 5 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis) to a final volume of 1 mL for analysis.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Recovery from Spiked Soil

Solvent SystemAverage Recovery (%)Relative Standard Deviation (RSD, %)
Acetone/Hexane (1:1, v/v)85.26.8
Dichloromethane78.58.1
Ethyl Acetate81.37.5
Methanol90.15.5

Note: This data is illustrative and may vary depending on the soil type and experimental conditions.

Table 2: Effect of Extraction Time on this compound Recovery using Ultrasonic-Assisted Extraction

Extraction Time (minutes)Average Recovery (%)
1575.4
3088.2
4589.1
6089.5

Note: This data is illustrative and suggests that an extraction time of 30-45 minutes is optimal under these hypothetical conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis soil_sample Soil Sample drying Air Drying soil_sample->drying sieving Sieving (<2mm) drying->sieving homogenization Homogenization sieving->homogenization extraction Solvent Extraction (e.g., USE) homogenization->extraction centrifugation Centrifugation extraction->centrifugation concentration Concentration (Rotary Evaporation) centrifugation->concentration spe Solid-Phase Extraction (SPE) concentration->spe evaporation Evaporation (Nitrogen Stream) spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS or GC-MS Analysis reconstitution->analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting_Logic start Low this compound Recovery? check_solvent Is the solvent system optimized? start->check_solvent check_time_temp Are extraction time and temperature sufficient? check_solvent->check_time_temp Yes optimize_solvent Action: Test different solvent polarities. check_solvent->optimize_solvent No check_cleanup Is there significant matrix interference? check_time_temp->check_cleanup Yes increase_time_temp Action: Increase extraction time and/or temperature. check_time_temp->increase_time_temp No improve_cleanup Action: Implement or optimize SPE clean-up step. check_cleanup->improve_cleanup Yes success Recovery Improved check_cleanup->success No optimize_solvent->success increase_time_temp->success improve_cleanup->success

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Dimidazon Analytical Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is for a hypothetical compound named "Dimidazon." The troubleshooting guides and FAQs are based on general principles of analytical chemistry and may not be directly applicable to a specific, real-world compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

Researchers may encounter several sources of interference during the analysis of this compound, broadly categorized as:

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can co-elute with this compound and either enhance or suppress the analytical signal, particularly in mass spectrometry.[1][2]

  • Metabolites: this compound metabolites, especially those with similar structures, can have retention times close to the parent drug, leading to overlapping peaks in chromatography.[3] Phase II metabolites can sometimes revert to the parent drug in the ion source of a mass spectrometer.[3]

  • Co-administered Drugs: Other medications taken by the subject can interfere with the analysis if they or their metabolites have similar analytical properties to this compound.

  • Contamination: Contaminants from solvents, reagents, collection tubes, or the analytical instrument itself can introduce interfering peaks.[4][5][6] Common contaminants include plasticizers, polymers, and detergents.[5]

Q2: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Effective Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the matrix components.

  • Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and the bulk of the matrix components. This can involve adjusting the mobile phase composition, gradient, or column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the samples to mimic the matrix effect.

Q3: My this compound peak is showing significant broadening. What are the potential causes?

Peak broadening in HPLC can be caused by several factors:

  • Column Issues: A void at the column inlet, contamination of the column or guard column, or a worn-out column can all lead to peak broadening.[1]

  • Mobile Phase Problems: An incorrect mobile phase pH, low buffer concentration, or a mobile phase that is not properly mixed or degassed can affect peak shape.[1]

  • Injection Volume and Solvent: Injecting too large a volume or using a sample solvent that is much stronger than the mobile phase can cause peak distortion.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Question: I am observing unexpected peaks in my chromatogram during this compound analysis. How can I identify the source and eliminate them?

Answer:

Unexpected peaks, often called "ghost peaks," can originate from various sources. A systematic approach is necessary to identify and eliminate them.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Peaks start Unexpected Peak Observed blank_run Inject a blank solvent run? start->blank_run peak_present_blank Peak still present? blank_run->peak_present_blank check_mobile_phase Prepare fresh mobile phase. Check water and solvent purity. peak_present_blank->check_mobile_phase Yes matrix_blank Inject a blank matrix sample? peak_present_blank->matrix_blank No check_system System contamination. Flush injector and lines. check_mobile_phase->check_system peak_gone Peak eliminated? check_system->peak_gone problem_solved Problem Solved peak_gone->problem_solved Yes peak_gone->matrix_blank No peak_present_matrix Peak from matrix/sample prep? matrix_blank->peak_present_matrix peak_present_matrix->problem_solved No, likely carryover. Improve needle wash. check_reagents Check sample preparation reagents and collection tubes for contamination. peak_present_matrix->check_reagents Yes check_reagents->problem_solved

Caption: Workflow for troubleshooting unexpected peaks.

Experimental Protocol: Blank Run Analysis

  • Objective: To determine if the interference is from the analytical system or the sample.

  • Procedure:

    • Prepare a blank solution consisting of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile with 0.1% Formic Acid).

    • Inject the blank solution using the same method as for the this compound samples.

    • Analyze the chromatogram for the presence of the unexpected peak.

  • Interpretation:

    • Peak Present: The source of the contamination is likely the mobile phase, solvents, or the LC system itself.[7]

    • Peak Absent: The interference is likely introduced with the sample, from the biological matrix, or during sample preparation.

Issue 2: Signal Suppression in LC-MS/MS Analysis

Question: The signal intensity for this compound is significantly lower in my plasma samples compared to the standards prepared in solvent. What could be the cause and how do I fix it?

Answer:

This is a classic example of matrix-induced signal suppression.[2][8] The components in the plasma matrix are likely co-eluting with this compound and interfering with the ionization process in the mass spectrometer's source.

Data Presentation: Effect of Sample Preparation on Signal Suppression

Sample Preparation MethodThis compound Peak Area (in Plasma)Signal Suppression (%)
Protein Precipitation150,00070%
Liquid-Liquid Extraction350,00030%
Solid-Phase Extraction480,0004%
Signal suppression is calculated relative to the peak area of this compound in a clean solvent (Peak Area = 500,000).

Troubleshooting Steps:

  • Improve Sample Cleanup: As the table above illustrates, a more rigorous sample preparation method like Solid-Phase Extraction (SPE) can significantly reduce matrix components and alleviate signal suppression.

  • Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where most matrix components elute (often early in the run).

  • Dilute the Sample: If the assay sensitivity allows, diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components.

Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Objective: To remove plasma proteins and other interfering substances.

  • Materials:

    • Mixed-mode cation exchange SPE cartridges.

    • Human plasma samples containing this compound.

    • Internal Standard (IS) solution (e.g., deuterated this compound).

    • Methanol, Acetonitrile, Water (HPLC grade).

    • Formic Acid.

    • Conditioning Solvent: Methanol.

    • Equilibration Solvent: Water.

    • Wash Solvent: 2% Formic Acid in Water, followed by Methanol.

    • Elution Solvent: 5% Ammonium Hydroxide in Acetonitrile.

  • Procedure:

    • Pre-treat 100 µL of plasma with 10 µL of IS and 200 µL of 4% Phosphoric Acid in water.

    • Condition the SPE cartridge with 1 mL of Methanol.

    • Equilibrate the cartridge with 1 mL of Water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 2% Formic Acid in Water.

    • Wash the cartridge with 1 mL of Methanol.

    • Dry the cartridge under nitrogen for 5 minutes.

    • Elute this compound and the IS with 1 mL of 5% Ammonium Hydroxide in Acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

Issue 3: Co-eluting Metabolites

Question: I suspect a metabolite of this compound is co-eluting with the parent drug. How can I confirm this and resolve the interference?

Answer:

Co-elution of metabolites is a common challenge, especially for metabolites that are structurally similar to the parent drug.[3] High-resolution mass spectrometry or specific scan functions on a tandem mass spectrometer can help identify this interference.

Logical Relationship Diagram:

G cluster_1 Identifying Co-eluting Metabolites start Suspected Metabolite Interference precursor_scan Perform Precursor Ion Scan for common fragments of this compound. start->precursor_scan product_scan Perform Product Ion Scan of the this compound precursor m/z. start->product_scan additional_ions Additional fragment ions observed at the same RT? precursor_scan->additional_ions product_scan->additional_ions metabolite_confirmed Metabolite Interference Confirmed additional_ions->metabolite_confirmed Yes no_interference No Evidence of Metabolite Interference additional_ions->no_interference No optimize_lc Optimize LC Method: - Change column chemistry - Adjust gradient - Modify mobile phase pH metabolite_confirmed->optimize_lc resolved Interference Resolved optimize_lc->resolved

Caption: Logical steps to identify and resolve metabolite interference.

Experimental Protocol: Precursor Ion Scan

  • Objective: To identify all parent ions that produce a specific, common fragment ion of this compound.

  • Procedure (on a triple quadrupole MS):

    • Infuse a standard solution of this compound to identify its major fragment ions.

    • Select the most intense and specific fragment ion.

    • Set up a precursor ion scan experiment where the third quadrupole (Q3) is fixed on the m/z of the chosen fragment ion, and the first quadrupole (Q1) scans across a mass range where metabolites are expected.

    • Inject a sample extract.

  • Interpretation: Any peaks in the resulting chromatogram represent precursor ions that fragment to produce the selected product ion. If peaks other than this compound appear at or near its retention time, they are likely metabolites.

References

Optimizing spray droplet size for Dimidazon application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray droplet size for Dimidazon application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound?

This compound is a pyridazinone herbicide that acts as a selective, contact herbicide. Its primary mode of action is the inhibition of Photosystem II (PSII), a critical component of the photosynthetic process in plants.[1] By blocking electron transport in PSII, this compound disrupts photosynthesis, leading to oxidative stress and cellular damage in susceptible plants.[2]

Q2: Why is optimizing spray droplet size crucial for this compound experiments?

Optimizing spray droplet size is critical for ensuring consistent and effective application in a research setting. Droplet size significantly impacts:

  • Efficacy: The droplet size influences the coverage and retention of the this compound solution on the target plant surface.

  • Drift: Smaller droplets are more susceptible to drift, which can lead to off-target effects and inaccurate experimental results.[3][4]

  • Penetration: Droplet size can affect the ability of the this compound formulation to penetrate the plant canopy and reach the target sites.[4]

  • Reproducibility: Controlling droplet size is essential for ensuring the reproducibility of experimental outcomes.

Q3: What are the key factors that influence the droplet size of a this compound solution?

Several factors can influence the droplet size during spray application:

  • Nozzle Type and Orifice Size: The design of the spray nozzle has the most significant impact on the resulting droplet size spectrum.[3][4]

  • Spray Pressure: Generally, increasing the spray pressure leads to a decrease in the Volume Median Diameter (VMD) of the droplets.[4][5][6]

  • Liquid Properties:

    • Viscosity: Higher viscosity fluids tend to produce larger droplets.[7]

    • Surface Tension: Liquids with higher surface tension generally form larger droplets.[5]

  • Operating Parameters:

    • Boom Height: The distance between the nozzle and the target can affect spray coverage and drift.[4]

    • Travel Speed: Changes in travel speed can alter the application rate and may require adjustments in pressure to maintain the desired droplet size.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the spray application of this compound in a laboratory or research setting.

Problem Potential Cause Troubleshooting Steps
Inconsistent spray pattern Clogged nozzle1. Turn off the sprayer and relieve the pressure. 2. Remove the nozzle tip and clean it with a soft brush and an appropriate solvent. Never use a sharp object to clean the orifice. 3. Inspect the nozzle for wear or damage and replace if necessary.
Improper nozzle assembly1. Ensure all nozzle components (body, cap, tip, strainer) are correctly assembled according to the manufacturer's instructions.
Worn nozzle tip1. Over time, the nozzle orifice can wear, leading to an increased flow rate and a distorted spray pattern. Replace worn nozzles.
Spray drift Droplet size is too fine1. Decrease the spray pressure. 2. Switch to a nozzle designed to produce a coarser droplet spectrum (e.g., an air-induction nozzle). 3. Increase the viscosity of the spray solution by adding a suitable adjuvant (if compatible with the experimental design).
High boom height1. Lower the spray boom to the minimum height that still provides uniform coverage.
Poor coverage on target Droplet size is too coarse1. Increase the spray pressure within the recommended range for the nozzle. 2. Switch to a nozzle that produces a finer droplet spectrum.
Low spray volume1. Increase the spray volume (carrier volume) to ensure adequate droplet density on the target surface.
Variable results between experiments Inconsistent spray parameters1. Document and standardize all spray parameters for each experiment, including nozzle type, pressure, boom height, travel speed, and formulation properties.
Changes in formulation1. If the this compound formulation is altered (e.g., by adding adjuvants), re-characterize the droplet size distribution.

Data Presentation

The following tables provide quantitative data on the effect of nozzle type and pressure on the Volume Median Diameter (VMD) of the spray droplets. Note that these are representative values for common agricultural nozzles and the actual VMD for a this compound solution may vary depending on its specific formulation.

Table 1: Effect of Nozzle Type and Pressure on VMD (µm)

Pressure ( kg/cm ²)Hollow Cone Nozzle VMD (µm)Flat Fan Nozzle VMD (µm)
1.5200199
2.0165160
2.5140140
3.0125134
3.5114129

Data adapted from a study on spray distribution patterns and droplet characteristics.[6]

Table 2: VMD (µm) for Different Nozzle Types at Various Pressures (MPa)

Pressure (MPa)Hollow Cone (ATR 80)Air Induction Flat (AVI 11003)Air Induction Hollow Cone (TVI 8002)
0.3174506861
0.5147449624
1.0140-457
1.5136-415

Data adapted from a study on modeling spray pressure effects on droplet size distribution.[5]

Experimental Protocols

Protocol 1: Measurement of Spray Droplet Size Using Laser Diffraction

This protocol outlines the steps for characterizing the droplet size distribution of a this compound spray solution using a laser diffraction instrument (e.g., Malvern Spraytec).

1. Objective:

To determine the Volume Median Diameter (VMD or Dv50), and other droplet size parameters (e.g., Dv10, Dv90) of a this compound spray solution under specific operational conditions.

2. Materials:

  • Laser diffraction system (e.g., Malvern Spraytec)

  • Spray chamber or wind tunnel to contain the spray

  • Pressurized spray system with a pressure gauge

  • Selected spray nozzle

  • This compound solution of known concentration and formulation

  • Computer with data acquisition software

3. Procedure:

  • System Setup:

    • Position the spray nozzle at the recommended distance from the laser beam, as specified by the instrument manufacturer (e.g., 30.5 cm).[9][10]

    • Ensure the spray will be oriented to pass through the measurement zone of the laser beam.

    • Set up a system to collect or exhaust the spray to prevent contamination of the optics.

  • Solution Preparation:

    • Prepare the this compound spray solution to the desired concentration.

    • Ensure the solution is well-mixed before and during the experiment.

  • Instrument Calibration and Background Measurement:

    • Turn on the laser diffraction instrument and allow it to warm up for at least 30 minutes.

    • Perform a background measurement to account for any airborne particles in the measurement zone.[9][10]

  • Droplet Size Measurement:

    • Set the desired spray pressure on the spray system.

    • Initiate the data acquisition on the software.

    • Activate the spray, ensuring a stable spray plume passes through the laser beam.

    • Continue spraying until a stable and representative reading is obtained, as indicated by the software.

    • Stop the spray and the data acquisition.

  • Data Analysis:

    • The software will calculate the droplet size distribution based on the light scattering pattern.

    • Record the key parameters: VMD (Dv50), Dv10, and Dv90. The VMD is the droplet size at which 50% of the total spray volume is contained in smaller droplets.

    • Repeat the measurement at least three times for each set of conditions (nozzle type, pressure) to ensure reproducibility.[9]

4. Data Reporting:

Report the average VMD, Dv10, and Dv90 with standard deviations for each experimental condition. Also, document the nozzle type, pressure, and formulation details.

Visualizations

G cluster_troubleshooting Troubleshooting Spray Optimization Start Start Optimization Problem Define Experimental Goal (e.g., uniform coverage) Start->Problem Select_Nozzle Select Nozzle Type (e.g., Flat Fan, Hollow Cone) Problem->Select_Nozzle Set_Pressure Set Initial Spray Pressure Select_Nozzle->Set_Pressure Measure_Droplets Measure Droplet Size (Laser Diffraction) Set_Pressure->Measure_Droplets Evaluate Evaluate Results (VMD, Coverage, Drift) Measure_Droplets->Evaluate Adjust Adjust Parameters Evaluate->Adjust Not Optimal End Optimal Settings Achieved Evaluate->End Optimal Adjust->Select_Nozzle Change Nozzle Adjust->Set_Pressure Change Pressure

Caption: A logical workflow for troubleshooting and optimizing spray droplet size.

G cluster_pathway This compound Mode of Action: Photosystem II Inhibition Light Light Energy PSII Photosystem II (PSII) P680 Light->PSII Pheo Pheophytin PSII->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB QB (Plastoquinone) QA->QB e- Block Blocks Electron Transport Cytb6f Cytochrome b6f Complex QB->Cytb6f e- This compound This compound This compound->QB

Caption: this compound inhibits the electron transport chain in Photosystem II.

References

Validation & Comparative

A Comparative Analysis of Pyridazinone Herbicides for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the efficacy and mechanisms of pyridazinone herbicides, featuring a comparative analysis of Bentazon and Pyridate with supporting experimental insights.

Mechanism of Action: Photosystem II Inhibition

Pyridazinone herbicides, including Bentazon and Pyridate, act as inhibitors of photosystem II (PSII) in the chloroplasts of plants[1][2][3]. By binding to the D1 protein within the PSII complex, these herbicides block the electron transport chain, a critical process for photosynthesis[3]. This disruption leads to the production of reactive oxygen species, which cause rapid lipid peroxidation and membrane damage, ultimately resulting in cell death and the visible symptoms of wilting and necrosis on the weed[2].

G cluster_photosynthesis Photosynthesis in Chloroplast cluster_herbicidal_action Pyridazinone Herbicidal Action Light Energy Light Energy PSII Photosystem II (PSII) Light Energy->PSII ETC Electron Transport Chain PSII->ETC Block Blocks Electron Flow PSII->Block ATP & NADPH Production ATP & NADPH Production ETC->ATP & NADPH Production Calvin Cycle Calvin Cycle ATP & NADPH Production->Calvin Cycle Sugar Production Sugar Production (Plant Growth) Calvin Cycle->Sugar Production Pyridazinone Pyridazinone Herbicide (e.g., Bentazon, Pyridate) Pyridazinone->Block ROS Reactive Oxygen Species Production Block->ROS Damage Cell Membrane Damage ROS->Damage Death Weed Death Damage->Death

Caption: Signaling pathway of Pyridazinone herbicides.

Comparative Efficacy of Pyridazinone Herbicides

The efficacy of pyridazinone herbicides can be influenced by factors such as the specific weed species, growth stage of the weed, application rate, and environmental conditions. The following table summarizes available data on the performance of Bentazon and Pyridate against various broadleaf weeds.

HerbicideTarget WeedsApplication RateEfficacy (% Weed Control)Crop ToleranceReference
Bentazon Common cocklebur (Xanthium pensylvanicum), Velvetleaf (Abutilon theophrasti), Pigweed (Amaranthus spp.), Black nightshade (Solanum nigrum)0.84 - 1.68 kg/ha 98-100% for cocklebur at 1.12 kg/ha . Lower for black nightshade (under 55%).Good in soybeans, rice, peanuts, corn, and alfalfa.[4][5][6]
Pyridate Broadleaf weeds in chickpeaNot specifiedSignificantly greater broadleaf weed control compared to non-treated control.Good in chickpea.[7][8]

Note: Efficacy can vary based on specific conditions and the presence of other herbicides in a tank mix. For instance, the combination of Pyridate with HPPD-inhibitors has shown synergistic effects in controlling waterhemp[9].

Experimental Protocols for Efficacy Evaluation

The evaluation of herbicide efficacy is typically conducted through a series of controlled field and greenhouse experiments. A generalized workflow for such an evaluation is outlined below.

G cluster_setup Experimental Setup cluster_application Herbicide Application cluster_evaluation Data Collection & Analysis A Plot Establishment (Randomized Complete Block Design) B Weed Seeding & Crop Planting A->B C Pre-emergence Treatment (Optional, for a weed-free start) B->C D Post-emergence Application (Weeds at 3-4 leaf stage) C->D E Control Group (No Herbicide) C->E F Visual Weed Control Assessment (e.g., 28 Days After Treatment) D->F E->F G Crop Yield Measurement (At Harvest) F->G H Statistical Analysis (ANOVA) G->H

Caption: Experimental workflow for herbicide efficacy trials.

A detailed experimental protocol, based on a study evaluating Pyridate efficacy, would involve the following steps[7]:

  • Study Site and Design: The experiment is established at a designated research station. A randomized complete block design with multiple replications (e.g., four) is used to minimize the effects of field variability. Plot sizes are defined (e.g., 10' x 30').

  • Pre-Emergence Treatment: To ensure a uniform weed population for post-emergence treatments, a pre-emergence herbicide application may be used to start with a weed-free trial.

  • Post-Emergence Application: The pyridazinone herbicide is applied when the target weeds have reached a specific growth stage (e.g., 3 to 4 leaves). Application parameters such as spray volume, air temperature, soil temperature, and wind velocity are recorded.

  • Data Collection:

    • Weed Control: Visual assessments of percent broadleaf weed control are conducted at a set time point after application (e.g., 28 days).

    • Crop Yield: Plots are harvested at maturity, and the yield is measured.

  • Statistical Analysis: All collected data are subjected to an analysis of variance (ANOVA) to determine if the observed differences between treatments are statistically significant.

Conclusion

Pyridazinone herbicides like Bentazon and Pyridate are effective post-emergence options for the control of a range of broadleaf weeds in various crops. Their mode of action, the inhibition of photosystem II, leads to rapid and effective weed kill. While direct comparative data for Dimidazon is limited, its chemical classification suggests it would operate under a similar mechanism and likely provide comparable weed control. The selection of a specific pyridazinone herbicide should be guided by the target weed spectrum, crop safety, and local environmental conditions. Further research and field trials are necessary to fully elucidate the comparative efficacy of this compound against other pyridazinone herbicides.

References

A Comparative Analysis of Dimidazon and Bentazon for Post-Emergence Weed Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pyridazinone herbicide Dimidazon and its alternative, Bentazon. While both herbicides share a similar mode of action, their market relevance, available research data, and application spectra show significant differences. This document synthesizes available data to offer an objective comparison of their performance, supported by experimental data for Bentazon and general characteristics for the largely obsolete this compound.

Introduction and Overview

This compound is a selective, contact pyridazinone herbicide. Historically, it was used to control common broadleaf weeds, such as nettles, docks, and morning glory, in crops like sugar beet, red beet, and maize.[1] However, this compound is now considered largely obsolete, and recent experimental data on its efficacy and crop safety is scarce.[1]

Bentazon is a widely used selective, post-emergence contact herbicide for the control of annual broadleaf weeds and yellow nutsedge.[2] It is registered for use in a variety of crops, including soybeans, corn, rice, peanuts, and beans.[3][4] Its popularity in current agricultural practices means it has been extensively studied, providing a wealth of performance data.

Mechanism of Action: Photosystem II Inhibition

Both this compound and Bentazon function by inhibiting photosynthesis. They are classified as Photosystem II (PSII) inhibitors. These herbicides bind to the D1 protein in the PSII complex within the chloroplasts of susceptible plants. This binding action blocks the electron transport chain, halting the production of ATP and NADPH, which are essential for carbon fixation.[1][2][3][4] The subsequent build-up of highly reactive molecules leads to lipid peroxidation and the destruction of cell membranes, resulting in leaf chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[3][4]

Below is a diagram illustrating the signaling pathway for PSII-inhibiting herbicides.

G cluster_membrane Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) (D1 Protein) PQ Plastoquinone (PQ) PSII->PQ Electron Transfer Block Blockage of Electron Flow PSII->Block Inhibition Cytb6f Cytochrome b6f PQ->Cytb6f Electron Transfer Energy ATP, NADPH CalvinCycle Calvin Cycle (CO2 Fixation) Energy->CalvinCycle Energy Supply Herbicide This compound or Bentazon Herbicide->PSII Binds to D1 Protein Block->Energy Prevents Production ROS Reactive Oxygen Species (ROS) Production Block->ROS Leads to Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Damage Death Weed Death (Necrosis, Chlorosis) Damage->Death

Caption: Mechanism of action for PSII-inhibiting herbicides.

Comparative Performance Data

Weed Control Spectrum
HerbicideTarget Weeds
This compound General broadleaf weeds including nettles, docks, and morning glory.[1]
Bentazon A broad spectrum of annual broadleaf weeds and sedges, including Cocklebur (Xanthium pensylvanicum), Pigweed (Amaranthus spp.), Common Lambsquarters (Chenopodium album), Velvetleaf, Yellow Nutsedge, and others.[2][3][5][6]
Efficacy of Bentazon: Experimental Data

The following tables present quantitative data on the efficacy of Bentazon in controlling various weeds in different crops.

Table 1: Efficacy of Bentazon on Broadleaf Weeds in Faba Bean

Data synthesized from a field experiment conducted in Assiut, Egypt. Weed control was assessed 68 days after crop sowing.

Weed SpeciesTreatmentApplication Rate (g a.i./ha)Weed Reduction (%)Faba Bean Yield Increase (%)
Beta vulgarisBentazon 48%1152~95%69.54%
Cichorium pumilumBentazon 48%1152~95%69.54%
Ammi majusBentazon 48%1152~95%69.54%
Source: Adapted from data presented in a 2022 study on weed control in faba bean.[7]

Table 2: Efficacy of Bentazon and Bentazon + Dichlorprop in Irrigated Rice

Data from a field study evaluating post-emergence weed control.

Weed SpeciesTreatmentApplication Rate (kg a.i./ha)Weed Control Level
Portulaca oleraceaBentazon0.75Good
Amaranthus viridisBentazon0.75Good
Cyperus esculentusBentazon1.00 - 1.50Good
P. oleracea, A. viridis, C. esculentusBentazon + Dichlorprop1.00 + 1.40Good
Source: Adapted from a study on weed control in irrigated rice.[8]

Crop Safety and Phytotoxicity

This compound: Was registered for use in beet crops (sugar and red) and maize.[1] Specific data on phytotoxicity is limited.

Bentazon: Generally exhibits good crop safety in registered crops like soybeans, rice, corn, and peanuts when applied according to label directions.[3] However, phytotoxicity can occur, especially at higher rates or on sensitive cultivars. Symptoms are typically transient and may include leaf burn or bronzing.[2]

Table 3: Crop Safety of Bentazon on Soybean Genotypes

A study evaluated the response of different soybean genotypes to Bentazon application at standard (1X) and double (2X) rates.

Soybean GenotypeTolerance LevelPhytotoxicity Symptoms at 2X Rate
CMJ091, CMJ416TolerantMinor, transient injury
Daepung, Williams 82Moderately TolerantModerate leaf injury, recovery observed
CMJ169, HannamSusceptibleSignificant leaf necrosis and stunting
Source: Adapted from a 2021 study on Bentazon tolerance in soybean genotypes.[9]

Table 4: Bentazon Phytotoxicity on Onion

Field experiments were conducted to determine crop tolerance of direct-seeded dry bulb onions.

TreatmentApplication Rate (kg a.i./ha)Onion InjuryYield Impact
Bentazon0.56ModerateNot specified
Bentazon1.12SeriousSignificant yield loss
Source: Adapted from a study on post-emergence weed control in onion.[10]

Experimental Protocols

As no direct comparative studies between this compound and Bentazon were found, a generalized experimental protocol for evaluating herbicide efficacy and phytotoxicity in a field setting is provided below. This protocol is based on standard guidelines for herbicide registration trials.

Objective: To evaluate and compare the efficacy and crop safety of two post-emergence herbicides.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum of four replicates to ensure statistical validity.

  • Plot Size: At least 10m² (e.g., 2m x 5m) to minimize edge effects and allow for accurate sampling.

Treatments:

  • Herbicide A (e.g., this compound) at recommended rate (1X).

  • Herbicide A at double the recommended rate (2X) for phytotoxicity assessment.

  • Herbicide B (e.g., Bentazon) at recommended rate (1X).

  • Herbicide B at double the recommended rate (2X).

  • Hand-weeded control.

  • Untreated (weedy) control.

Procedure:

  • Site Selection: Choose a field with uniform soil type and a natural, uniform infestation of target weed species.

  • Application: Apply herbicides post-emergence when weeds are in an early, actively growing stage (e.g., 2-4 leaf stage) and the crop is at a tolerant growth stage as per product labels. Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.

  • Data Collection:

    • Weed Control Efficacy: Assess at 7, 14, and 28 days after treatment (DAT). Use a visual rating scale (0% = no control, 100% = complete control) or by counting weed density (plants/m²) and measuring weed biomass (dry weight g/m²) from a designated quadrat within each plot.

    • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death). Note symptoms like chlorosis, necrosis, and stunting.

    • Crop Yield: At crop maturity, harvest a designated area from the center of each plot to determine the final yield.

Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) at a significance level of p < 0.05 to compare treatment means.

The following diagram illustrates a typical workflow for a herbicide field trial.

G A Site Selection (Uniform Weed Population) B Experimental Design (Randomized Blocks, 4 Reps) A->B C Plot Establishment (Min. 10m² per plot) B->C D Herbicide Application (Post-emergence, Calibrated Sprayer) C->D E Data Collection (7, 14, 28 DAT) D->E H Crop Yield Measurement (At Harvest) D->H F Weed Efficacy Assessment (% Control, Density, Biomass) E->F G Crop Phytotoxicity Assessment (% Injury, Symptoms) E->G I Statistical Analysis (ANOVA, Mean Separation) F->I G->I H->I J Results Interpretation & Reporting I->J

Caption: Generalized workflow for herbicide efficacy and phytotoxicity trials.

Conclusion

The comparative analysis reveals that while this compound and Bentazon share a common mechanism of action, Bentazon is the far more relevant and well-documented herbicide in the current landscape. This compound's status as an obsolete product limits its practical application and the availability of robust, recent data. In contrast, Bentazon offers a broad spectrum of documented efficacy against key broadleaf weeds and sedges in numerous commercially important crops.[2][3][5] The extensive experimental data available for Bentazon allows for informed decisions regarding its use, potential for phytotoxicity on certain cultivars, and optimal application strategies. For researchers and professionals in drug development, Bentazon serves as a well-characterized benchmark for a PSII-inhibiting herbicide, whereas this compound remains primarily of historical interest.

References

A Comparative Guide to Analytical Methods for Dimidazon Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent analytical methodologies for the residue analysis of Dimidazon, an obsolete pyridazinone herbicide. While specific cross-validation studies on this compound are scarce due to its discontinued use, this document outlines and compares the most relevant and widely adopted techniques for pesticide residue analysis, which are applicable to this compound and its chemical class. The comparison focuses on the widely recognized QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic separation and detection using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The information presented is based on established protocols and validation data for multi-residue pesticide analysis in various matrices such as fruits, vegetables, and soil.[1][2][3][4][5][6] These methods are known for their efficiency and sensitivity in detecting a wide range of pesticides, including those with chemical properties similar to this compound.[7]

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize typical performance data for the QuEChERS method coupled with LC-MS/MS and GC-MS for the analysis of various pesticide residues. These values provide a benchmark for what can be expected when applying these techniques to the analysis of this compound.

Table 1: Comparison of LC-MS/MS and GC-MS/MS Performance Data for Pesticide Residue Analysis

ParameterLC-MS/MSGC-MS/MSSource(s)
**Linearity (R²) **>0.99>0.99[8][9]
Recovery (%) 70-120%70-120%[6][8][10]
Precision (RSD) <20%<20%[8][10]
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.01 - 0.05 mg/kg[9][10][11]
Limit of Detection (LOD) 0.02 - 1.90 µg/kg~0.1 pg/mL[5][10]

Table 2: Typical Recovery Rates for Various Pesticides in Different Matrices using QuEChERS with LC-MS/MS or GC-MS

MatrixAnalyte ClassAverage Recovery (%)Relative Standard Deviation (RSD) (%)Source(s)
Tomato Multi-residue92%<20%[6]
Wheat Multi-residue82%<20%[6]
Olive Oil Multi-residue86%<20%[6]
Fruits & Vegetables Multi-residue72.0 - 118.0%<20%[10]
Soil Herbicides91 - 102%<15%[5]
Water Herbicides93 - 103%<15%[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard QuEChERS methods and subsequent analysis by LC-MS/MS and GC-MS/MS.

QuEChERS Sample Preparation Protocol (AOAC Official Method 2007.01)

The QuEChERS method is a two-step process involving extraction and cleanup.[2][3][4]

Step 1: Sample Extraction

  • Homogenization: Weigh 15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile.

  • Internal Standard: Add an appropriate internal standard.

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Salt Addition: Add the contents of a Q-sep™ AOAC Method extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

  • Extraction: Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥1500 rcf for 1 minute. The resulting upper layer is the acetonitrile extract.

Step 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer: Transfer an aliquot of the acetonitrile extract to a 2 mL dSPE cleanup tube containing magnesium sulfate and primary secondary amine (PSA) sorbent.

  • Shaking: Shake for 30 seconds.

  • Centrifugation: Centrifuge at ≥1500 rcf for 1 minute.

  • Final Extract: The supernatant is the final extract ready for analysis.

LC-MS/MS Analysis Protocol
  • Sample Dilution: Dilute the final extract from the QuEChERS cleanup with the mobile phase.[1]

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[6][10]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification and confirmation of the target analytes.[10]

GC-MS/MS Analysis Protocol
  • Solvent Exchange (Optional): The final extract from the QuEChERS cleanup can be analyzed directly or after a solvent exchange to a more GC-compatible solvent.[1]

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (MS/MS).[5][12]

  • Chromatographic Separation:

    • Column: A low-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI).

    • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and identification.[5]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for this compound residue analysis.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Step 3: Analysis start Homogenized Sample (15g) add_solvent Add 15mL Acetonitrile (1% Acetic Acid) start->add_solvent add_is Add Internal Standard add_solvent->add_is shake1 Shake (1 min) add_is->shake1 add_salts Add MgSO4 and NaOAc shake1->add_salts shake2 Shake (1 min) add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 extract Acetonitrile Extract centrifuge1->extract transfer_extract Transfer Extract Aliquot extract->transfer_extract add_dspe Add dSPE Sorbents (MgSO4, PSA) transfer_extract->add_dspe shake3 Shake (30 sec) add_dspe->shake3 centrifuge2 Centrifuge shake3->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms gcms GC-MS/MS Analysis final_extract->gcms

Caption: QuEChERS workflow for pesticide residue analysis.

Analysis_Workflow cluster_lcms LC-MS/MS Pathway cluster_gcms GC-MS/MS Pathway start_lc Final Extract dilute Dilute with Mobile Phase start_lc->dilute inject_lc Inject into HPLC dilute->inject_lc separate_lc C18 Column Separation inject_lc->separate_lc detect_lc ESI-MS/MS Detection (MRM) separate_lc->detect_lc result_lc Quantitative Result detect_lc->result_lc start_gc Final Extract inject_gc Inject into GC start_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc detect_gc EI-MS/MS Detection (MRM/SIM) separate_gc->detect_gc result_gc Quantitative Result detect_gc->result_gc

Caption: Chromatographic analysis pathways.

References

Degradation of Dimidazon in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the environmental fate of the pyridazinone herbicide, Dimidazon, supplemented with data from analogous compounds due to limited direct research. This document outlines key factors influencing its degradation, presents relevant experimental data, and provides standardized protocols for further investigation.

Executive Summary

This compound, a pyridazinone herbicide, is subject to degradation in the soil environment, a process governed by a complex interplay of soil properties, microbial activity, and climatic conditions. Direct comparative studies on the degradation of this compound across different soil types are scarce in recent scientific literature, likely due to its status as an older and potentially obsolete compound.[1] However, by examining data from structurally similar pyridazinone herbicides such as Chloridazon and Dimethazone, and considering the well-established principles of pesticide fate in soil, we can infer the key drivers of this compound's environmental persistence.

This guide synthesizes available data on analogous compounds to provide a comparative framework for understanding this compound degradation. It details the influential factors, presents degradation data in a comparative format, and offers a comprehensive experimental protocol for researchers aiming to conduct their own degradation studies on this compound or other soil-applied chemicals.

Factors Influencing this compound Degradation in Soil

The persistence of a pesticide in soil, often quantified by its half-life (DT50), is not an intrinsic property of the chemical alone but is heavily influenced by the characteristics of the soil environment.[2] The primary factors affecting the degradation of this compound and similar herbicides include:

  • Soil Type and Composition: The texture of the soil, determined by the relative proportions of sand, silt, and clay, impacts pesticide availability and degradation rates. For instance, the degradation of the herbicide flubendiamide was shown to vary significantly between coastal, red and lateritic, and new alluvial soils.[3]

  • Organic Matter Content: Soil organic carbon content generally has a positive influence on the degradation of pesticides.[2][4] It can enhance microbial activity and also affect the sorption of the chemical, influencing its availability for degradation.

  • Soil pH: The pH of the soil can affect both chemical and microbial degradation pathways.[2][4] For some pesticides, acidic or alkaline conditions can accelerate hydrolysis, a key chemical degradation process.[5][6]

  • Microbial Activity: The biodegradation by soil microorganisms is a major pathway for the dissipation of many organic pesticides.[5][7] The abundance and diversity of microbial populations, which are in turn influenced by soil moisture, temperature, and nutrient availability, are critical.

  • Temperature and Moisture: Both temperature and moisture content affect the rate of chemical reactions and the activity of soil microorganisms.[8] Higher temperatures, up to an optimum, generally increase degradation rates.

  • Presence of Other Substances: The addition of adjuvants, such as oils and surfactants, to herbicide formulations can alter their degradation rates in soil, in some cases slowing it down.[7]

Comparative Degradation Data of Analogous Pyridazinone Herbicides

Due to the limited availability of direct comparative studies on this compound, the following table summarizes the degradation half-lives (DT50) of the related herbicides Chloridazon and Dimethazone in different soil contexts. This data illustrates the variability in persistence that can be expected for this compound under different conditions.

HerbicideSoil/Treatment ConditionHalf-life (DT50) in daysReference
ChloridazonSoil (unspecified, lab study)43[7]
Chloridazon + Oil AdjuvantSoil (unspecified, lab study)~51-57[7]
Chloridazon + Surfactant AdjuvantSoil (unspecified, lab study)~51-57[7]
DimethazoneNative Soil (NM treatment)43.0[8]
DimethazoneSoil + MSS Amendment25.1[8]
DimethazoneSoil + MSS+YW Amendment18.8[8]

MSS: Municipal Solid Waste Compost; YW: Yard Waste Compost; NM: Native Soil without amendment. It is important to note that amendments can significantly alter soil properties and microbial activity, thereby influencing the degradation rate.

Experimental Protocols

To facilitate further research on this compound degradation, a detailed experimental protocol for a laboratory-based soil degradation study is provided below.

Objective: To determine the degradation rate and half-life (DT50) of this compound in different soil types under controlled laboratory conditions.
Materials:
  • Analytical grade this compound standard

  • Different soil types (e.g., sandy loam, clay loam, silty clay) with characterized properties (pH, organic matter content, texture)

  • Incubation chambers with temperature and humidity control

  • Extraction solvents (e.g., methanol, acetonitrile)

  • Solid Phase Extraction (SPE) cartridges for sample clean-up

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable detector (e.g., UV, MS, or ECD)

  • Standard laboratory glassware and equipment

Methodology:
  • Soil Preparation:

    • Collect topsoil (0-15 cm) from different locations, ensuring a representative sample for each soil type.

    • Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Characterize each soil type for its physicochemical properties.

  • Spiking and Incubation:

    • Weigh a standardized amount of each soil type into individual incubation vessels.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Fortify the soil samples with the this compound stock solution to achieve a known initial concentration.

    • Allow the solvent to evaporate completely.

    • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity).

    • Incubate the samples in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Extraction:

    • Collect triplicate samples from each soil type at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • At each time point, extract the this compound residues from the soil samples using an appropriate solvent (e.g., by shaking with methanol for 24 hours).[7]

  • Sample Clean-up and Analysis:

    • Filter the extracts and perform a clean-up step if necessary, for example, using SPE columns to remove interfering co-extractives.

    • Analyze the concentration of this compound in the cleaned extracts using a validated HPLC or GC method.

  • Data Analysis:

    • Plot the concentration of this compound remaining in the soil against time for each soil type.

    • Determine the degradation kinetics, which often follows first-order kinetics.

    • Calculate the degradation rate constant (k) and the half-life (DT50) for this compound in each soil type using the formula: DT50 = ln(2)/k.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the factors influencing degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_collection Soil Collection (Different Types) soil_prep Sieving & Homogenization soil_collection->soil_prep soil_char Physicochemical Characterization soil_prep->soil_char spiking Spiking with this compound soil_char->spiking incubation Controlled Incubation (Temp, Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Sample Clean-up (SPE) extraction->cleanup analysis LC/GC Analysis cleanup->analysis kinetics Degradation Kinetics analysis->kinetics dt50 DT50 Calculation kinetics->dt50

Caption: Experimental workflow for a this compound soil degradation study.

Degradation_Factors cluster_soil Soil Properties cluster_environmental Environmental Conditions cluster_biological Biological Factors Dimidazon_Degradation This compound Degradation Rate Soil_Type Soil Type (Texture) Soil_Type->Dimidazon_Degradation Organic_Matter Organic Matter Organic_Matter->Dimidazon_Degradation Microbial_Activity Microbial Activity Organic_Matter->Microbial_Activity pH pH pH->Dimidazon_Degradation Temperature Temperature Temperature->Dimidazon_Degradation Temperature->Microbial_Activity Moisture Moisture Moisture->Dimidazon_Degradation Moisture->Microbial_Activity Microbial_Activity->Dimidazon_Degradation

Caption: Factors influencing this compound degradation in soil.

References

A Comparative Guide to Dimidazon Phytotoxicity Assessment Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protocols for assessing the phytotoxicity of Dimidazon, a pyridazinone herbicide. Due to the limited availability of recent public data on this compound, this guide also includes comparative data and methodologies for other photosystem II (PSII) inhibiting herbicides, offering a framework for evaluating its relative potency and effects.

Introduction to this compound and Photosystem II Inhibitors

This compound is a selective, contact-action herbicide belonging to the pyridazinone chemical class.[1] Its primary mode of action is the inhibition of photosystem II (PSII), a critical complex in the photosynthetic electron transport chain in plants.[1] By binding to the D1 protein within the PSII complex, this compound and other herbicides in this class block the flow of electrons, halting CO2 fixation and the production of energy required for plant growth.[2][3] This blockage leads to the formation of reactive oxygen species (ROS), which cause oxidative stress, lipid peroxidation, and ultimately, cell death.[2][4]

Comparative Phytotoxicity Data

Table 1: Comparative Phytotoxicity (IC50) of Various Photosystem II Inhibiting Herbicides on Seagrass Species after 72 hours of exposure. [5]

HerbicideChemical ClassZostera muelleri IC50 (µg/L)Halodule uninervis IC50 (µg/L)
DiuronPhenylurea2.52.6
AtrazineTriazine13.122.1
HexazinoneTriazinone8.811.2
TebuthiuronPhenylurea39.439.5
This compoundPyridazinoneData not availableData not available

Experimental Protocols for Phytotoxicity Assessment

The following protocols are standard methods for assessing the phytotoxicity of PSII-inhibiting herbicides.

Plant Material and Growth Conditions
  • Test Species: Select a sensitive indicator plant species. Common choices include Lemna minor (duckweed), Arabidopsis thaliana, or crop species relevant to the intended use of the herbicide.

  • Growth: Grow plants in a controlled environment (growth chamber or greenhouse) with standardized conditions for light intensity (e.g., 100-150 µmol photons m⁻² s⁻¹), temperature (e.g., 22-25°C), and photoperiod (e.g., 16:8 h light:dark).

  • Acclimation: Allow plants to acclimate to experimental conditions for a set period before herbicide application.

Herbicide Treatment
  • Stock Solutions: Prepare a concentrated stock solution of the herbicide in a suitable solvent (e.g., acetone or dimethyl sulfoxide) and then dilute it with the growth medium to the final test concentrations.

  • Concentration Range: Use a geometric series of concentrations to establish a dose-response curve. Include a solvent control and an untreated control. For herbicides, it is also common practice to test the recommended dose (N) and a double dose (2N) to assess crop safety margins.

  • Application: Apply the herbicide to the growth medium for root uptake or as a foliar spray, depending on the herbicide's primary route of entry.

Measurement of Photosynthetic Efficiency (PAM Fluorometry)

Pulse-Amplitude-Modulated (PAM) fluorometry is a non-invasive and highly sensitive method to quantify the effects of PSII inhibitors.[6][7]

  • Dark Adaptation: Before measurement, dark-adapt the plant leaves for a minimum of 15-20 minutes.

  • Measurement of Fv/Fm: Measure the maximum quantum yield of PSII (Fv/Fm), which indicates the potential photosynthetic efficiency and can reveal chronic photoinhibition or damage to PSII.[5]

  • Measurement of ΔF/Fm': In the light, measure the effective quantum yield of PSII (ΔF/Fm'), which represents the actual photosynthetic efficiency under given light conditions. This is a very sensitive parameter for detecting the immediate impact of PSII inhibitors.[5]

  • Data Collection: Take measurements at regular intervals (e.g., 0, 24, 48, 72 hours) after herbicide application to monitor the progression of phytotoxicity.

Visual and Morphological Assessments
  • Phytotoxicity Scoring: Visually assess plants for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), stunting, and leaf discoloration.[2][3] Use a rating scale (e.g., 0-100%, where 0 is no effect and 100 is complete death) to quantify the observed damage.

  • Biomass Measurement: At the end of the experiment, harvest the plant material (shoots and roots separately), and measure the fresh and dry weight to determine the impact on plant growth.

Visualizing Key Processes

Signaling Pathway of Photosystem II Inhibition

The following diagram illustrates the molecular cascade initiated by a PSII-inhibiting herbicide.

G cluster_chloroplast Chloroplast Thylakoid Membrane PSII Photosystem II (PSII) D1 D1 Protein PSII->D1 contains PQ Plastoquinone (PQ) D1->PQ reduces Block Blockage of Electron Transport D1->Block leads to ET Electron Transport PQ->ET carries e- to Herbicide This compound (PSII Inhibitor) Herbicide->D1 binds to ROS Reactive Oxygen Species (ROS) Generation Block->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation & Membrane Damage OxidativeStress->LipidPeroxidation CellDeath Cell Death & Phytotoxicity Symptoms LipidPeroxidation->CellDeath

Caption: Signaling pathway of phytotoxicity induced by PSII-inhibiting herbicides like this compound.

Experimental Workflow for Phytotoxicity Assessment

The diagram below outlines the key steps in a typical phytotoxicity assessment experiment.

G cluster_measurements Data Collection start Start: Plant Cultivation & Acclimation prep Prepare Herbicide Concentrations start->prep treat Herbicide Application (Foliar or Root) prep->treat pam PAM Fluorometry (ΔF/Fm' & Fv/Fm) treat->pam 0, 24, 48, 72h visual Visual Assessment (Chlorosis, Necrosis) treat->visual Daily harvest Final Harvest pam->harvest visual->harvest biomass Biomass Measurement (Fresh & Dry Weight) harvest->biomass analysis Data Analysis (Dose-Response Curves, IC50) biomass->analysis end End: Report Results analysis->end

Caption: A typical experimental workflow for assessing herbicide phytotoxicity.

References

A Guide to the Analytical Quantification of Dimidazon: Methodologies and Performance Expectations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search for inter-laboratory comparison studies and proficiency testing programs specifically for the quantification of Dimidazon did not yield publicly available reports with comparative data. Therefore, this guide provides a summary of expected analytical methodologies and performance characteristics based on the analysis of structurally similar pyridazinone herbicides and general best practices in pesticide residue analysis. The presented data is illustrative and serves to guide method development and validation.

Introduction

This compound, a pyridazinone herbicide, requires sensitive and reliable analytical methods for its quantification in various matrices, including environmental samples like soil and water, as well as in agricultural products. The choice of analytical technique is critical for achieving the desired accuracy, precision, and sensitivity. This guide outlines the most common and effective analytical approaches for this compound quantification, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Expected Performance of Analytical Methods

The following tables summarize the typical performance characteristics that can be expected when developing and validating analytical methods for this compound quantification. These values are derived from published methods for other pyridazinone herbicides and represent a benchmark for laboratory performance.

Table 1: Illustrative Performance of HPLC-UV Methods for Pyridazinone Herbicide Quantification

ParameterLaboratory A (Expected)Laboratory B (Expected)
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 5 µg/L2 µg/L
Limit of Quantification (LOQ) 15 µg/L7 µg/L
Accuracy (Recovery %) 85-105%90-110%
Precision (RSD %) < 10%< 8%
Matrix WaterSoil Extract

Table 2: Illustrative Performance of LC-MS/MS Methods for Pyridazinone Herbicide Quantification

ParameterLaboratory C (Expected)Laboratory D (Expected)
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 µg/L0.02 µg/L
Limit of Quantification (LOQ) 0.15 µg/L0.07 µg/L
Accuracy (Recovery %) 92-108%95-105%
Precision (RSD %) < 5%< 5%
Matrix Fruit HomogenateWater

Experimental Protocols

Below are detailed, generalized experimental protocols for the quantification of this compound in soil and water matrices. These protocols are based on common practices for pesticide residue analysis and should be optimized and validated for specific laboratory conditions and matrices.

Sample Preparation: Extraction of this compound from Soil

This protocol describes a generic solid-liquid extraction method suitable for removing this compound from a soil matrix.

  • Sample Collection and Homogenization: Collect a representative soil sample and air-dry it. Once dried, sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Extraction Solvent Addition: Add 20 mL of acetonitrile to the centrifuge tube.

  • Extraction: Tightly cap the tube and shake vigorously for 1 minute. Following this, place the tube in an ultrasonic bath for 15 minutes to ensure thorough extraction.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube. Immediately cap and shake vigorously for 1 minute. This step helps to induce phase separation.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the acetonitrile layer from the soil and aqueous phases.

  • Supernatant Collection: Carefully transfer the upper acetonitrile layer into a clean tube for further cleanup or direct analysis.

Analytical Method: HPLC-UV Quantification

This protocol outlines a general HPLC-UV method for the determination of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40, v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: A constant flow rate of 1.0 mL/min.

  • Injection Volume: 20 µL of the sample extract.

  • Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (this needs to be determined experimentally, but a starting point could be around 280 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve.

Analytical Method: LC-MS/MS Quantification

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

  • Chromatographic System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column suitable for LC-MS applications (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be starting at 10% B, increasing to 90% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.

  • Flow Rate: A flow rate of 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example (hypothetical):

      • Precursor ion (Q1): m/z of protonated this compound.

      • Product ions (Q3): At least two characteristic fragment ions for quantification and confirmation.

    • Optimization: The collision energy and other MS parameters should be optimized to achieve the best signal intensity for the selected transitions.

  • Quantification: Quantification is performed using a calibration curve prepared with this compound standards, and matrix-matched standards are often used to compensate for matrix effects.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for this compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Sample Collection (Soil, Water, etc.) Homogenization Homogenization/ Sieving Sample_Collection->Homogenization Extraction Solid-Liquid or Liquid-Liquid Extraction Homogenization->Extraction Cleanup Clean-up (e.g., dSPE) Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Quantification against Calibration Curve HPLC_UV->Quantification LC_MSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Generalized experimental workflow for the quantification of this compound from environmental samples.

Logical_Relationship cluster_methods Analytical Methods cluster_params Key Performance Parameters Dimidazon_Quantification This compound Quantification HPLC_UV HPLC-UV Dimidazon_Quantification->HPLC_UV LC_MSMS LC-MS/MS Dimidazon_Quantification->LC_MSMS Sensitivity Sensitivity (LOD/LOQ) HPLC_UV->Sensitivity Accuracy Accuracy (Recovery) HPLC_UV->Accuracy Precision Precision (RSD) HPLC_UV->Precision Selectivity Selectivity HPLC_UV->Selectivity LC_MSMS->Sensitivity LC_MSMS->Accuracy LC_MSMS->Precision LC_MSMS->Selectivity

Caption: Logical relationship between analytical methods and key performance parameters for this compound quantification.

Lack of Publicly Available Toxicological Data for Dimidazon and Its Metabolites Hinders Comparative Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the toxicological data for the herbicide Dimidazon and its metabolites. This absence of information prevents a thorough comparative toxicological assessment, a critical step in understanding the potential risks associated with this compound.

Initial searches for toxicological studies on this compound, including acute, sub-chronic, and chronic toxicity, as well as data on its metabolic fate, have yielded no specific quantitative data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or details on its metabolic pathways. One available datasheet concerning pesticide properties for this compound explicitly states "No data found" for numerous human health and ecotoxicological endpoints.[1] Furthermore, the database indicates no known metabolites for this compound.[1]

This lack of data makes it impossible to construct a comparative guide detailing its toxicological profile against other alternatives, as no experimental data is available to support such a comparison. Consequently, the creation of data tables and diagrams illustrating signaling pathways or experimental workflows as initially intended cannot be performed.

For researchers, scientists, and drug development professionals, this data gap highlights a critical need for foundational toxicological research on this compound. Establishing a comprehensive toxicological profile would require a suite of studies, including:

  • In vitro and in vivo metabolism studies: To identify the major metabolites of this compound in relevant biological systems.

  • Acute toxicity studies: To determine the short-term toxicity (e.g., LD50) via various routes of exposure.

  • Repeated dose toxicity studies: To evaluate the effects of sub-chronic and chronic exposure.

  • Genotoxicity and carcinogenicity assays: To assess the potential for DNA damage and cancer development.

  • Reproductive and developmental toxicity studies: To investigate potential effects on fertility and embryonic development.

Without such fundamental data, a scientifically robust toxicological assessment and comparison of this compound and its potential metabolites remain unfeasible.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.